3-(4-Hydroxy-phenoxy)-benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPATEBLUYEEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024816 | |
| Record name | 3-(4-Hydroxy-phenoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82186-80-9 | |
| Record name | 3-(4-Hydroxy-phenoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for producing 3-(4-hydroxy-phenoxy)-benzaldehyde, a key intermediate in various chemical and pharmaceutical applications. The document outlines two core synthetic strategies: the Ullmann Condensation and a modified Williamson Ether Synthesis. Each route is presented with detailed experimental protocols, quantitative data, and process diagrams to facilitate replication and optimization in a laboratory setting.
Introduction
This compound is a diaryl ether containing both a reactive aldehyde and a phenolic hydroxyl group. The synthesis of such unsymmetrical diaryl ethers requires careful selection of reaction conditions to ensure high yields and prevent unwanted side reactions. The two most prominent and reliable methods for constructing the core C-O-C diaryl ether bond are the copper-catalyzed Ullmann condensation and the nucleophilic aromatic substitution-based Williamson ether synthesis. This guide explores detailed, practical methodologies for both approaches.
Route 1: Ullmann Condensation
The Ullmann condensation is a robust and widely used method for the formation of diaryl ethers, involving the copper-catalyzed coupling of an aryl halide with a phenol.[1] For the synthesis of this compound, this route typically involves the reaction between 3-bromobenzaldehyde and hydroquinone. The phenolic hydroxyl group of hydroquinone is more acidic and reactive than the alternative, 3-hydroxybenzaldehyde, making this the preferred direction for the coupling.
Experimental Protocol
Reaction: 3-Bromobenzaldehyde + Hydroquinone → this compound
-
Reagent Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add hydroquinone (1.1 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) as the solvent (approx. 5 mL per gram of 3-bromobenzaldehyde).
-
Reactant Addition: Add 3-bromobenzaldehyde (1.0 equivalent) to the mixture.[2][3][4]
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with 1M hydrochloric acid (HCl) to neutralize any remaining base and remove basic impurities.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.
Logical Workflow for Ullmann Condensation
Caption: Workflow for the Ullmann Condensation synthesis route.
Route 2: Williamson Ether Synthesis with Acetal Protection
The Williamson ether synthesis provides an alternative pathway, proceeding via an Sₙ2 or SₙAr mechanism.[5][6][7] A direct reaction between the sodium salt of 3-hydroxybenzaldehyde and a 4-halophenol is problematic due to the reactivity of the aldehyde. Therefore, a protection-deprotection strategy is necessary. The aldehyde group is first protected as a diethyl acetal. The subsequent ether synthesis is followed by acidic hydrolysis to regenerate the aldehyde, yielding the final product.
Experimental Protocol
Step 1: Protection of 3-Hydroxybenzaldehyde
-
Setup: In a 250 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in absolute ethanol.
-
Reagent Addition: Add triethyl orthoformate (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equivalents).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction's completion by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 3-(diethoxymethyl)phenol. This is often used in the next step without further purification.
Step 2: Ether Synthesis
-
Base Reaction: In a dry three-necked flask under a nitrogen atmosphere, dissolve the 3-(diethoxymethyl)phenol from Step 1 in dry dimethyl sulfoxide (DMSO). Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Coupling Reaction: Add 1-bromo-4-(tert-butoxy)benzene (1.0 equivalent) to the reaction mixture.
-
Heating: Heat the mixture to 80-90°C and stir for 8-12 hours.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 3: Deprotection
-
Hydrolysis: Dissolve the crude product from Step 2 in a mixture of tetrahydrofuran (THF) and 2M aqueous HCl.
-
Reaction: Stir the solution at room temperature for 2-4 hours until TLC indicates the complete removal of both the acetal and tert-butyl protecting groups.
-
Work-up: Neutralize the reaction mixture with a saturated NaHCO₃ solution. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.
Synthetic Pathway for Protected Williamson Ether Synthesis
Caption: Multi-step Williamson Ether Synthesis with protecting groups.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthetic routes. Yields are estimates based on analogous reactions reported in the literature and may vary based on experimental conditions and scale.
| Parameter | Route 1: Ullmann Condensation | Route 2: Williamson Ether Synthesis (3 Steps) |
| Starting Materials | 3-Bromobenzaldehyde, Hydroquinone | 3-Hydroxybenzaldehyde, 1-Bromo-4-(tert-butoxy)benzene |
| Key Reagents | CuI (catalyst), K₂CO₃ (base) | NaH (base), p-TsOH (catalyst), HCl (deprotection) |
| Solvent(s) | DMF | Ethanol, DMSO, THF |
| Reaction Temperature | 120-140°C | 25°C (Protection), 80-90°C (Ether Synthesis), 25°C (Deprotection) |
| Typical Reaction Time | 12-24 hours | 14-22 hours (Total) |
| Overall Estimated Yield | 65-80% | 50-65% |
| Number of Steps | 1 | 3 |
| Purification Method | Column Chromatography | Column Chromatography |
Conclusion
Both the Ullmann Condensation and the Williamson Ether Synthesis are viable and effective methods for the preparation of this compound.
-
The Ullmann Condensation offers a more direct, one-step approach and generally provides higher yields. However, it requires higher reaction temperatures and the use of a copper catalyst, which must be thoroughly removed from the final product.
-
The Williamson Ether Synthesis operates under milder temperature conditions but necessitates a multi-step process involving protection and deprotection of the reactive aldehyde group, which can lower the overall yield.
The choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, equipment, desired purity, and scalability of the process. The protocols and data provided in this guide serve as a comprehensive starting point for the successful synthesis of this valuable chemical intermediate.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents [patents.google.com]
- 3. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]
- 4. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Properties of 3-(4-Hydroxy-phenoxy)-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-(4-Hydroxy-phenoxy)-benzaldehyde. Due to the limited availability of experimental data for this specific compound, this guide also incorporates data from closely related analogues to provide a predictive context for its behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, offering a structured compilation of theoretical properties, potential synthetic routes, and prospective biological activities.
Chemical Identity and Structure
This compound is an aromatic organic compound characterized by a benzaldehyde moiety linked to a hydroxyphenoxy group via an ether bond at the meta position.
-
IUPAC Name: 3-(4-hydroxyphenoxy)benzaldehyde[1]
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CAS Number: 82186-80-9[1]
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Molecular Formula: C₁₃H₁₀O₃[1]
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SMILES: C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C=O[1]
-
InChI Key: HNPATEBLUYEEEV-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | This compound (Computed) | 3-Hydroxybenzaldehyde (Experimental) | 4-Hydroxybenzaldehyde (Experimental) |
| Molecular Weight | 214.22 g/mol [1] | 122.12 g/mol | 122.12 g/mol [2] |
| Melting Point | Not Available | 108 °C[3] | 112-116 °C[4][5] |
| Boiling Point | Not Available | 240 °C[3] | 191 °C at 50 mmHg[4] |
| Water Solubility | Not Available | Soluble | 13.8 g/L at 30 °C[4] |
| XLogP3 | 3.0[1] | 1.29 | 1.35[2] |
| Hydrogen Bond Donor Count | 1[1] | 1 | 1[2] |
| Hydrogen Bond Acceptor Count | 3[1] | 2 | 2[2] |
| Rotatable Bond Count | 3[1] | 1 | 1[2] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible and commonly employed method for the formation of diaryl ethers is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.
Proposed Synthetic Pathway: Ullmann Condensation
A potential synthetic route to this compound is the Ullmann condensation between 3-formylphenyl halide (e.g., 3-bromobenzaldehyde) and hydroquinone (1,4-dihydroxybenzene) in the presence of a copper catalyst and a base.
A proposed synthetic workflow for this compound.
General Experimental Protocol for Ullmann Condensation
-
Reaction Setup: A mixture of 3-bromobenzaldehyde, an excess of hydroquinone, a catalytic amount of copper(I) iodide, and a base such as potassium carbonate are combined in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or pyridine.
-
Reaction Execution: The reaction mixture is heated to an elevated temperature (typically 120-200 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours to days. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Characterization Techniques
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, confirming the presence of the aldehyde proton, the aromatic protons with their characteristic splitting patterns, and the correct number of carbon atoms in their respective chemical environments.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, including the carbonyl (C=O) stretch of the aldehyde (typically around 1700 cm⁻¹), the C-O-C stretch of the ether linkage, and the O-H stretch of the phenolic hydroxyl group.
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the activities of its parent structures, benzaldehyde and phenol derivatives, suggest potential areas for investigation. Notably, related hydroxybenzaldehydes have been shown to interact with the Sonic Hedgehog (Shh) signaling pathway, which is crucial in embryonic development and has been implicated in cancer.
Sonic Hedgehog (Shh) Signaling Pathway
Studies on 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have demonstrated their ability to modulate the Shh signaling pathway in astrocytes. This suggests that this compound could potentially exhibit similar activity. The canonical Shh pathway is initiated by the binding of the Shh ligand to the Patched (PTCH) receptor, which relieves the inhibition of the Smoothened (SMO) protein. SMO then transduces the signal, leading to the activation of the Gli family of transcription factors, which regulate the expression of target genes.
Simplified diagram of the Sonic Hedgehog (Shh) signaling pathway.
Conclusion
This compound is a molecule of interest with a chemical structure that suggests potential applications in medicinal chemistry and materials science. While experimental data on this specific compound is scarce, this guide provides a foundational understanding based on its computed properties and the known characteristics of its chemical analogues. The proposed synthetic route via Ullmann condensation offers a viable method for its preparation, which would enable further experimental investigation into its physicochemical properties and biological activities. The potential interaction with the Sonic Hedgehog signaling pathway, based on data from related hydroxybenzaldehydes, presents an intriguing avenue for future research, particularly in the context of drug development. Further empirical studies are necessary to fully elucidate the chemical and biological profile of this compound.
References
- 1. This compound | C13H10O3 | CID 25222960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-hydroxybenzaldehyde, 100-83-4 [thegoodscentscompany.com]
- 4. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]
- 5. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Spectroscopic Profile of 3-(4-Hydroxyphenoxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(4-hydroxyphenoxy)benzaldehyde. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information herein is intended to support research and development activities where this compound is of interest.
Chemical Structure and Properties
-
IUPAC Name: 3-(4-hydroxyphenoxy)benzaldehyde
-
Molecular Formula: C₁₃H₁₀O₃[1]
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Molecular Weight: 214.22 g/mol [1]
-
CAS Number: 82186-80-9[1]
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(4-hydroxyphenoxy)benzaldehyde. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.90 | s | 1H | Aldehydic proton (-CHO) |
| ~7.50 - 7.60 | m | 2H | Aromatic protons (positions 2, 6 of the benzaldehyde ring) |
| ~7.30 - 7.40 | t | 1H | Aromatic proton (position 5 of the benzaldehyde ring) |
| ~7.10 - 7.20 | m | 1H | Aromatic proton (position 4 of the benzaldehyde ring) |
| ~6.90 - 7.00 | d | 2H | Aromatic protons (positions 2', 6' of the phenoxy ring) |
| ~6.80 - 6.90 | d | 2H | Aromatic protons (positions 3', 5' of the phenoxy ring) |
| ~5.0 - 6.0 | br s | 1H | Phenolic proton (-OH) |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehydic carbon (C=O) |
| ~160 | Aromatic carbon (C-O, ether linkage on benzaldehyde ring) |
| ~155 | Aromatic carbon (C-O, hydroxyl group on phenoxy ring) |
| ~150 | Aromatic carbon (C-O, ether linkage on phenoxy ring) |
| ~138 | Aromatic carbon (C-CHO) |
| ~130 | Aromatic carbon (CH) |
| ~125 | Aromatic carbon (CH) |
| ~122 | Aromatic carbon (CH) |
| ~120 | Aromatic carbon (CH) |
| ~118 | Aromatic carbon (CH) |
| ~116 | Aromatic carbon (CH) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretch (phenolic hydroxyl group) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2850 - 2750 | Medium, Sharp | C-H stretch (aldehydic) |
| 1700 - 1680 | Strong, Sharp | C=O stretch (aromatic aldehyde) |
| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic rings) |
| 1250 - 1200 | Strong | C-O stretch (aryl ether) |
| 1150 - 1100 | Medium | In-plane O-H bend |
| 850 - 800 | Strong | C-H out-of-plane bend (para-disubstituted ring) |
| 800 - 750 | Strong | C-H out-of-plane bend (meta-disubstituted ring) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 214 | [M]⁺ (Molecular ion) |
| 213 | [M-H]⁺ |
| 185 | [M-CHO]⁺ |
| 121 | [M-C₆H₅O]⁺ |
| 93 | [C₆H₅O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 3-(4-hydroxyphenoxy)benzaldehyde in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Employ an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
ESI: The sample solution is infused into the ESI source where it is nebulized and ionized.
-
EI: The sample is vaporized and then bombarded with a high-energy electron beam.
-
The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass-to-charge ratio (m/z) of the ions is measured.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
References
An In-depth Technical Guide on the Potential Mechanism of Action of 3-(4-Hydroxy-phenoxy)-benzaldehyde and Related Compounds
Introduction
3-(4-Hydroxy-phenoxy)-benzaldehyde is an aromatic aldehyde with a molecular formula of C13H10O3.[1] While specific research on the mechanism of action of this particular compound is limited in publicly available literature, its structural motifs—a benzaldehyde core, a phenoxy linkage, and a hydroxyl group—are present in a wide range of biologically active molecules. This guide aims to provide an in-depth technical overview of the potential mechanisms of action of this compound by examining the well-documented activities of structurally related benzaldehyde, hydroxybenzaldehyde, and phenoxybenzaldehyde derivatives. The insights from these related compounds suggest potential therapeutic applications in oncology, infectious diseases, and conditions related to oxidative stress and enzymatic dysregulation. This document is intended for researchers, scientists, and drug development professionals interested in this chemical scaffold.
Section 1: Anticancer Mechanisms of Benzaldehyde Derivatives
Benzaldehyde and its derivatives have been investigated for their anticancer properties. The proposed mechanisms are multifaceted, primarily revolving around the modulation of key signaling pathways that control cell proliferation, survival, and plasticity.
Targeting the 14-3-3ζ Signaling Hub
A significant mechanism of action for benzaldehyde in cancer is its ability to disrupt the interaction between the 14-3-3ζ protein and its client proteins.[2] 14-3-3ζ is a member of a highly conserved family of proteins that regulate numerous cellular processes, and its overexpression is linked to poor prognosis and chemoresistance in various cancers.[3]
Benzaldehyde has been shown to inhibit the interaction of 14-3-3ζ with the Ser28-phosphorylated form of histone H3 (H3S28ph).[2] This interaction is crucial for treatment resistance and the transcriptional regulation of genes associated with epithelial-mesenchymal transition (EMT) and stemness, such as E2F2, SRSF1, and ID1.[2] By inhibiting this interaction, benzaldehyde can suppress the plasticity of tumor cells, thereby reducing their metastatic potential and overcoming resistance to therapies like osimertinib and radiation.[2][4]
Furthermore, benzaldehyde's regulation of 14-3-3 family proteins leads to the inhibition of several major signaling pathways often activated in cancer, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[5] Overexpression of 14-3-3ζ has been shown to activate the PI3K/Akt pathway by binding to the p85 regulatory subunit of PI3K, promoting cell survival and apoptosis resistance.[6][7]
Cytotoxicity Data
While specific data for this compound is not available, studies on other benzaldehyde derivatives show varying levels of cytotoxicity against cancer cell lines. For example, benzyloxybenzaldehyde derivatives have demonstrated cytotoxic and anti-proliferative properties in human leukemia (HL-60) cells.[8]
| Compound/Derivative | Cell Line | Activity | IC50 / Concentration | Citation |
| Benzaldehyde formulation | Lung adenocarcinoma (COR-L105) | Decreased viability | Significant at 10-2 to 10-5 dilutions | [9] |
| Benzaldehyde formulation | Prostate cancer (DU-145) | Decreased viability | Significant at 10-2 to 10-5 dilutions | [9] |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | Human leukemia (HL-60) | Cytotoxic & Anti-proliferative | Not specified | [8] |
Section 2: Antimicrobial Mechanisms of Hydroxybenzaldehyde Derivatives
The presence of a hydroxyl group on the benzaldehyde scaffold is often associated with antimicrobial activity. The number and position of these hydroxyl groups can significantly influence the potency and spectrum of this activity.
Disruption of Cell Membrane Integrity
A primary mechanism for the antibacterial action of hydroxybenzaldehydes is the disruption of the bacterial cell membrane.[10] These phenolic compounds can interact with the cell surface, leading to the disintegration of the membrane and the subsequent leakage of intracellular components, which ultimately results in cell death.[10] For instance, 2-hydroxy-4-methoxybenzaldehyde has been shown to target the cell membrane of Staphylococcus aureus, leading to the release of intracellular proteins and nucleic acids.[11]
Inhibition of Biofilm Formation
Some derivatives, such as 3,5-diprenyl-4-hydroxybenzaldehyde, have demonstrated the ability to inhibit biofilm formation, which is a critical virulence factor for many pathogenic bacteria.[12]
Antimicrobial Activity Data
The antimicrobial efficacy of various hydroxybenzaldehyde derivatives has been quantified by determining their Minimum Inhibitory Concentration (MIC) against different microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Citation |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [11] |
| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Bovine mastitis S. aureus | 500 (MIC50) | [13] |
| 2,3-dihydroxybenzaldehyde | Bovine mastitis S. aureus | 500 (MIC50) | [13] |
| Benzaldehyde | Bacillus anthracis | ~850 | [14] |
| Benzaldehyde | Pantoea conspicua | ~1060 | [14] |
| Benzaldehyde | Citrobacter youngae | ~1060 | [14] |
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Diagram 2. Generalized workflow for antimicrobial screening. Section 3: Enzyme Inhibition by Benzaldehyde Derivatives
The benzaldehyde scaffold is a versatile template for designing enzyme inhibitors. Depending on the substitution pattern, these compounds can target various enzymes involved in different pathological processes.
Tyrosinase Inhibition
Several 4-hydroxybenzaldehyde derivatives are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders. The aldehyde group and the hydroxyl group are thought to be important for the inhibitory effect. The mechanism can be competitive or non-competitive, with some benzaldehydes proposed to form a Schiff base with a primary amino group in the enzyme.
Compound/Derivative Type of Inhibition IC50 Citation 4-hydroxybenzaldehyde - 1.22 mM Compound 3c (dimethoxyl phosphate derivative of 4-hydroxybenzaldehyde) Non-competitive 0.059 mM 2,4-dihydroxybenzaldehyde Competitive 0.28 mM 3,4-dihydroxybenzaldehyde - 0.81 mM 4-dimethylaminobenzaldehyde Uncompetitive 1.34 mM Complement System Inhibition
The related compound 3-Phenoxybenzaldehyde has been identified as an inhibitor of the classical pathway of the complement system, with an IC50 of 1388 µM. This suggests that the phenoxybenzaldehyde scaffold could be explored for developing modulators of the complement system, which is implicated in various inflammatory and autoimmune diseases.
Section 4: Antioxidant Properties
Phenolic compounds, including hydroxybenzaldehyde derivatives, are known for their antioxidant properties. They can scavenge free radicals, which are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The primary method for evaluating this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The antioxidant capacity is typically expressed as the concentration required to scavenge 50% of the DPPH radicals (IC50). While specific IC50 values for this compound are not available, related synthetic flavonoid derivatives have shown potent antioxidant activity in DPPH assays.
Section 5: Detailed Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. 1. Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (like DMSO) to a high concentration (e.g., 10 mg/mL). 2. Preparation of Microtiter Plates: In a 96-well microtiter plate, add a suitable broth medium (e.g., Mueller-Hinton Broth) to each well. Perform serial two-fold dilutions of the test compound across the wells, leaving a positive control well (no compound) and a negative control well (no bacteria).3. Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a specific concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 108 CFU/mL). 4. Inoculation: Inoculate each well (except the negative control) with the bacterial suspension.5. Incubation: Incubate the plates at 37°C for16-20 hours. 6. Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
DPPH Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of a compound. 1. Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and protected from light.2. Sample Preparation: Prepare various concentrations of the test compound in the same solvent. A known antioxidant like ascorbic acid or Trolox is used as a positive control. 3. Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. A control reaction contains only the DPPH solution and the solvent.4. Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes). 5. Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer. 6. Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100. The IC50 value is determined by plotting the percentage of scavenging against the compound concentration.
Mushroom Tyrosinase Inhibition Assay
This protocol is used to screen for inhibitors of the tyrosinase enzyme. 1. Reagent Preparation: Prepare a phosphate buffer (e.g., 20 mM, pH 6.8), a solution of mushroom tyrosinase (e.g., 30 U/mL), and a substrate solution (e.g., L-DOPA, 20 mM). 2. Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) at various concentrations. Kojic acid is often used as a positive control. 3. Reaction Mixture: In a 96-well plate, add the phosphate buffer, the tyrosinase solution, and the test compound solution. Pre-incubate for a short period (e.g., 1 minute). 4. Initiation of Reaction: Initiate the enzymatic reaction by adding the L-DOPA substrate to the wells.5. Absorbance Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at approximately 475-492 nm over time using a microplate reader. 6. Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the analysis of structurally related compounds provides a strong foundation for predicting its potential biological activities. The benzaldehyde scaffold is a known pharmacophore for anticancer agents that can modulate critical signaling pathways such as the 14-3-3ζ network. The presence of a hydroxyl group suggests potential for antimicrobial and antioxidant activities, likely through mechanisms involving cell membrane disruption and free radical scavenging. Furthermore, the overall structure indicates a possibility for enzyme inhibition, as seen with tyrosinase and complement system inhibitors.
Future research should focus on validating these predicted activities forthis compound through a systematic screening approach. Elucidating its specific molecular targets and pathways will be crucial for understanding its therapeutic potential and for the rational design of more potent and selective derivatives. The experimental protocols detailed inthis guide provide a roadmap for such investigations.
References
- 1. This compound | C13H10O3 | CID 25222960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14-3-3ζ as a prognostic marker and therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]
- 5. researchgate.net [researchgate.net]
- 6. Overexpression of 14-3-3ζ in cancer cells activates PI3K via binding the p85 regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. rgcc-international.com [rgcc-international.com]
- 10. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Screening 3-(4-Hydroxy-phenoxy)-benzaldehyde for Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzaldehyde and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various studies have indicated that derivatives of benzaldehyde possess antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The structural motif of 3-(4-Hydroxy-phenoxy)-benzaldehyde, featuring a biphenyl ether linkage, presents a promising scaffold for novel therapeutic agents. This technical guide outlines a comprehensive strategy for the initial biological activity screening of this compound. It provides detailed experimental protocols for assessing its antioxidant, anticancer, and antimicrobial potential, along with templates for data presentation and visualizations of relevant biological pathways and workflows to facilitate further research and development.
Introduction
The search for novel bioactive molecules is a cornerstone of drug discovery. Benzaldehyde derivatives have been identified as privileged structures, exhibiting a wide range of pharmacological effects.[1][2] The core structure of this compound combines a benzaldehyde moiety with a hydroxyphenoxy group, suggesting the potential for multiple biological interactions. The phenolic hydroxyl group is a well-known feature of many antioxidant compounds, while the benzaldehyde component has been associated with various bioactivities.[2] Therefore, a systematic screening of this compound's biological effects is warranted. This guide details the methodologies for a primary in vitro screening cascade to evaluate its antioxidant, cytotoxic (anticancer), and antimicrobial activities.
Proposed Biological Activity Screening Workflow
A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow is proposed for the initial biological screening of this compound.
Caption: Proposed workflow for the biological activity screening of this compound.
Experimental Protocols
Antioxidant Activity Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.[3]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[4][5]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[3][4]
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Prepare serial dilutions to obtain a range of concentrations for testing. Ascorbic acid or Trolox can be used as a positive control.[3][6]
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test compound or standard to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3][5]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:[7]
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[8] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance is measured, which is directly proportional to the number of living cells.[10]
Experimental Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared in culture medium from a DMSO stock solution) and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Calculation of Cell Viability: The percentage of cell viability can be calculated as follows:[13]
% Cell Viability = (Absorbancetreated / Absorbancecontrol) x 100
-
IC50 Determination: Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[14][15]
Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been seeded with a test microorganism. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[16]
Experimental Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[17][18]
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.[14]
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[15][19]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of different concentrations of this compound into the wells. A suitable solvent (e.g., DMSO) should be used as a negative control, and a standard antibiotic (e.g., ampicillin, fluconazole) as a positive control.[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[16]
-
Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC can be determined by broth microdilution or agar dilution methods, which involve testing a range of concentrations of the compound to find the lowest concentration that inhibits visible growth of the microorganism.[17][20]
Data Presentation
Quantitative data from the screening assays should be summarized in tables for clear comparison and analysis.
Table 1: Antioxidant Activity of this compound
| Concentration (µg/mL) | % DPPH Scavenging Activity |
| Conc. 1 | |
| Conc. 2 | |
| Conc. 3 | |
| Conc. 4 | |
| IC50 (µg/mL) | |
| Ascorbic Acid (Positive Control) |
Table 2: Anticancer Activity of this compound against [Cell Line Name]
| Concentration (µM) | % Cell Viability |
| Conc. 1 | |
| Conc. 2 | |
| Conc. 3 | |
| Conc. 4 | |
| IC50 (µM) | |
| Doxorubicin (Positive Control) |
Table 3: Antimicrobial Activity of this compound
| Test Microorganism | Zone of Inhibition (mm) at [Conc.] | MIC (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans | ||
| Positive Control | ||
| Negative Control |
Signaling Pathways and Mechanisms
Understanding the potential mechanisms of action is crucial for further drug development. The following diagrams illustrate simplified signaling pathways that may be relevant to the observed biological activities.
Caption: Simplified mechanism of DPPH radical scavenging by a phenolic antioxidant.
Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic compound.
Conclusion
This technical guide provides a foundational framework for the initial biological activity screening of this compound. The detailed protocols for antioxidant, anticancer, and antimicrobial assays, along with the structured approach to data presentation and visualization of relevant pathways, offer a comprehensive resource for researchers. The findings from this screening will be instrumental in determining the therapeutic potential of this compound and guiding future studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy testing.
References
- 1. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. marinebiology.pt [marinebiology.pt]
- 6. zen-bio.com [zen-bio.com]
- 7. mdpi.com [mdpi.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. botanyjournals.com [botanyjournals.com]
- 17. Assessment of antimicrobial activity [protocols.io]
- 18. actascientific.com [actascientific.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(4-Hydroxy-phenoxy)-benzaldehyde Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
3-(4-Hydroxy-phenoxy)-benzaldehyde and its derivatives represent a class of organic compounds characterized by a diaryl ether linkage, a structural motif present in numerous biologically active natural products and synthetic molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Chemical Synthesis
The core structure of this compound derivatives is the diaryl ether bond. Several synthetic methodologies can be employed for the construction of this key linkage, with the most common being the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical method for forming diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol. In the context of synthesizing this compound, this would involve the coupling of a 3-formylphenyl halide with hydroquinone.
General Experimental Protocol for Ullmann Condensation:
-
Reactant Preparation: A mixture of the aryl halide (e.g., 3-bromobenzaldehyde), a phenol (e.g., hydroquinone), a copper catalyst (e.g., copper(I) iodide), a base (e.g., potassium carbonate or cesium carbonate), and a ligand (e.g., 1,10-phenanthroline) is prepared in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Execution: The reaction mixture is heated to an elevated temperature, typically in the range of 120-180 °C, under an inert atmosphere (e.g., nitrogen or argon) for several hours to days.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diaryl ether.
Figure 1: General workflow for Ullmann condensation.
Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a more modern and often more efficient method for the formation of C-O bonds. This palladium-catalyzed cross-coupling reaction offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.
General Experimental Protocol for Buchwald-Hartwig C-O Coupling:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos or DavePhos) are added to a reaction vessel.
-
Reactant Addition: The aryl halide (e.g., 3-bromobenzaldehyde), the phenol (e.g., hydroquinone), and a base (e.g., cesium carbonate or potassium phosphate) are added to the reaction vessel, followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the pure diaryl ether.
Figure 2: General workflow for Buchwald-Hartwig C-O coupling.
Biological Activities and Quantitative Data
Derivatives of benzaldehyde have been reported to exhibit a wide range of biological activities, including tyrosinase inhibition, anti-inflammatory, and anticancer effects. While specific quantitative data for this compound is limited in the public domain, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Benzaldehyde and its derivatives are known to inhibit tyrosinase. For instance, 4-hydroxybenzaldehyde has been reported to have an IC50 value of 1.22 mM against mushroom tyrosinase.[1] The inhibitory potency can be significantly influenced by the substitution pattern on the benzaldehyde ring.
| Compound | Target | IC50 Value | Reference |
| 4-Hydroxybenzaldehyde | Mushroom Tyrosinase | 1.22 mM | [1] |
| 3-Phenoxybenzaldehyde | Complement (Classical Pathway) | 1388 µM | [2] |
Anti-inflammatory Activity
Several benzaldehyde derivatives have demonstrated anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. For example, some benzaldehydes isolated from fungal sources have been shown to reduce the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Anticancer Activity
The anticancer potential of benzaldehyde derivatives has been investigated, with some compounds showing inhibitory effects on cancer cell growth. The proposed mechanisms of action include the induction of apoptosis and the inhibition of protein-protein interactions crucial for cancer cell survival and proliferation. Benzaldehyde has been reported to suppress cancer by targeting the interaction of 14-3-3ζ with histone H3S28ph.[4][5]
Mechanisms of Action and Signaling Pathways
The biological effects of this compound derivatives are likely mediated through the modulation of various cellular signaling pathways.
Inhibition of 14-3-3ζ Protein-Protein Interactions
The 14-3-3 protein family, particularly the ζ isoform, is overexpressed in many cancers and acts as a signaling hub. Benzaldehyde has been shown to inhibit the interaction between 14-3-3ζ and its client proteins, which are involved in cell cycle regulation, apoptosis, and signal transduction.[4][5] This disruption of critical protein-protein interactions represents a promising strategy for cancer therapy.
Figure 3: Inhibition of 14-3-3ζ protein-protein interactions.
Modulation of MAPK and NF-κB Signaling Pathways
The MAPK and NF-κB signaling pathways are central to the inflammatory response. Some benzaldehyde derivatives have been found to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, such as ERK, JNK, and p38 MAPKs, and by preventing the nuclear translocation of NF-κB.[3][6]
Figure 4: Modulation of MAPK and NF-κB signaling pathways.
Experimental Protocols for Biological Assays
Tyrosinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of the tyrosinase enzyme.
-
Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer. Prepare a solution of the substrate (e.g., L-DOPA) in the same buffer. Prepare various concentrations of the test compound.
-
Assay Procedure: In a 96-well plate, add the tyrosinase solution and the test compound at different concentrations. Incubate for a short period. Initiate the reaction by adding the substrate solution.
-
Data Acquisition: Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm for dopachrome formation) over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Figure 5: Workflow for a tyrosinase inhibition assay.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for a specified time, followed by stimulation with LPS.
-
Griess Assay: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent.
-
Data Acquisition: Measure the absorbance at 540 nm, which is proportional to the amount of nitrite (a stable product of NO).
-
Data Analysis: Calculate the percentage of NO production inhibition and determine the IC50 value.
Figure 6: Workflow for a nitric oxide production assay.
This compound derivatives and their analogs are a promising class of compounds with potential applications in the fields of cosmetics, inflammation, and oncology. The synthetic accessibility of the diaryl ether core, coupled with the diverse biological activities exhibited by benzaldehyde derivatives, makes this scaffold an attractive starting point for the design and development of novel therapeutic agents. Further research is warranted to synthesize and evaluate a broader range of derivatives to establish clear structure-activity relationships and to elucidate their precise mechanisms of action in relevant disease models. This technical guide provides a foundational resource to aid in these future research endeavors.
References
- 1. Compound 3-Phenoxybenzaldehyde - Chemdiv [chemdiv.com]
- 2. 3-Phenoxybenzaldehyde | Complement System | TargetMol [targetmol.com]
- 3. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Hydroxy-phenoxy)-benzaldehyde: Evaluating Potential Therapeutic Targets
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
3-(4-Hydroxy-phenoxy)-benzaldehyde is a synthetic aromatic aldehyde with a chemical structure that suggests potential for biological activity. As a member of the benzaldehyde and polyphenol families, it possesses functionalities that are often associated with therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound and to extrapolate its potential therapeutic targets based on the activities of structurally related compounds. Due to a notable scarcity of dedicated research on this specific molecule, this paper will draw parallels from studies on analogous structures to propose putative mechanisms and targets, thereby highlighting areas ripe for future investigation.
Introduction
Benzaldehyde derivatives are a class of organic compounds characterized by a benzene ring substituted with a formyl group. They are widely recognized for their diverse pharmacological activities. The addition of a hydroxyphenoxy moiety to the benzaldehyde core, as seen in this compound, introduces structural motifs common in polyphenolic compounds known for their health benefits. This unique combination suggests that this compound could interact with various biological pathways implicated in human diseases. However, a thorough review of the scientific literature reveals a significant gap in the specific investigation of this compound. This guide, therefore, serves as a foundational document to stimulate and direct future research efforts.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃ | PubChem |
| Molecular Weight | 214.22 g/mol | PubChem |
| IUPAC Name | 3-(4-hydroxyphenoxy)benzaldehyde | PubChem |
| CAS Number | 82186-80-9 | PubChem |
| Appearance | Not Specified | - |
| Solubility | Not Specified | - |
| Melting Point | Not Specified | - |
| Boiling Point | Not Specified | - |
Potential Therapeutic Targets and Mechanisms of Action (Extrapolated)
Given the lack of direct studies, the following sections outline potential therapeutic targets and mechanisms of action for this compound based on the known biological activities of structurally similar compounds.
Oxidative Stress and Related Pathways
Many phenolic compounds exhibit potent antioxidant activity. The hydroxyphenyl group in this compound is a key pharmacophore that could enable the scavenging of reactive oxygen species (ROS).
Potential Targets:
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): This transcription factor is a master regulator of the antioxidant response. Phenolic compounds are known to activate the Nrf2-Keap1 pathway, leading to the upregulation of antioxidant enzymes.
-
NADPH Oxidases (NOX): These enzymes are a major source of cellular ROS. Inhibition of NOX activity is a common mechanism for antioxidant compounds.
Unveiling the Solubility Profile of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 3-(4-Hydroxy-phenoxy)-benzaldehyde, a key intermediate in various synthetic pathways. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive overview of its behavior in different solvent systems.
Core Physical and Chemical Properties
This compound is a solid at room temperature with a molecular weight of 214.22 g/mol . Its structure, featuring both a hydroxyl group and an ether linkage, dictates its polarity and, consequently, its solubility. The presence of the hydroxyl group suggests potential for hydrogen bonding, while the phenoxy and benzaldehyde moieties contribute to its aromatic and moderately polar nature.
Estimated Solubility of this compound
It is anticipated that this compound will exhibit low solubility in water due to the hydrophobic nature of the two phenyl rings. However, the presence of the polar hydroxyl and aldehyde groups is expected to confer solubility in a range of polar organic solvents. The ether linkage is relatively nonpolar and will influence the overall solubility.
Below is a table summarizing the estimated solubility of this compound in various common solvents.
| Solvent | Formula | Type | Estimated Solubility |
| Water | H₂O | Protic, Polar | Sparingly Soluble |
| Methanol | CH₃OH | Protic, Polar | Soluble |
| Ethanol | C₂H₅OH | Protic, Polar | Soluble |
| Acetone | C₃H₆O | Aprotic, Polar | Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic, Polar | Freely Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic, Nonpolar | Slightly Soluble |
| Toluene | C₇H₈ | Aprotic, Nonpolar | Sparingly Soluble |
| Hexane | C₆H₁₄ | Aprotic, Nonpolar | Insoluble |
Disclaimer: The solubility data presented in this table are estimations based on the chemical structure and the known solubility of analogous compounds. Experimental verification is highly recommended for any practical application.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol, such as the isothermal shake-flask method, is recommended.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent.
-
Equilibration: The vials are sealed and placed in a constant temperature shaker bath. The solutions are agitated at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the vials are removed from the shaker bath and allowed to stand undisturbed to allow the undissolved solid to settle. For finer particles, centrifugation can be employed to achieve clear separation of the solid and liquid phases.
-
Sample Analysis: A precise aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent in a volumetric flask. The concentration of this compound in the diluted sample is then determined using a validated HPLC method.
-
Data Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
This experimental workflow is visualized in the following diagram:
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Potential Signaling Pathway Involvement
Benzaldehyde and its derivatives have been reported to interact with various cellular signaling pathways. Based on existing literature for similar compounds, this compound could potentially modulate pathways such as the Sonic Hedgehog (Shh) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]
Sonic Hedgehog (Shh) Signaling Pathway
The Shh pathway is crucial for embryonic development and has been implicated in various diseases in adults. Some benzaldehyde derivatives have been shown to induce autophagy through the Shh signaling pathway.[1]
Caption: A simplified diagram of the Sonic Hedgehog signaling pathway and a potential point of modulation.
MAPK Signaling Pathway
The MAPK signaling pathways are involved in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Certain benzaldehydes have demonstrated anti-inflammatory effects by suppressing the MAPK signaling pathway.[2]
Caption: A generalized overview of the MAPK signaling cascade and a potential inhibitory role.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound, offering estimated solubility data, a detailed experimental protocol for its precise determination, and insights into its potential biological activities. The provided information serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this compound. Experimental validation of the estimated solubility and further investigation into its biological effects are encouraged to expand upon this preliminary framework.
References
- 1. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Crystal Structure Analysis of 3-(4-Hydroxy-phenoxy)-benzaldehyde
Disclaimer: As of November 2025, a comprehensive, publicly accessible crystal structure determination for 3-(4-Hydroxy-phenoxy)-benzaldehyde, including detailed crystallographic data (CIF file), is not available in open literature or crystallographic databases. This guide has been constructed utilizing the detailed crystal structure analysis of the closely related and structurally analogous compound, 3-hydroxy-4-methoxybenzaldehyde , as a representative model. The methodologies and data presentation herein serve as a comprehensive template for the analysis of substituted benzaldehyde derivatives.
This technical whitepaper provides a detailed overview of the crystal structure analysis of 3-hydroxy-4-methoxybenzaldehyde, a compound of interest to researchers, scientists, and professionals in drug development due to its structural motifs present in various biologically active molecules. This guide outlines the experimental protocols for crystal growth and X-ray diffraction, presents the crystallographic data in a structured format, and includes visualizations of the molecular structure and experimental workflow.
Introduction
Substituted benzaldehydes are a critical class of organic compounds that serve as versatile precursors in the synthesis of a wide array of pharmaceutical agents and functional materials. The three-dimensional arrangement of atoms within the crystal lattice of these compounds dictates their physicochemical properties, including solubility, stability, and bioavailability, which are paramount in drug design and development. Understanding the crystal structure provides invaluable insights into intermolecular interactions and potential binding mechanisms with biological targets. This guide focuses on the crystallographic analysis of 3-hydroxy-4-methoxybenzaldehyde, offering a detailed examination of its solid-state architecture.
Data Presentation
The crystallographic data for 3-hydroxy-4-methoxybenzaldehyde has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and comparative analysis.
Table 1: Crystal Data and Structure Refinement for 3-hydroxy-4-methoxybenzaldehyde[1]
| Parameter | Value |
| Empirical Formula | C₈H₈O₃ |
| Formula Weight | 152.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1297 (7) |
| b (Å) | 7.6581 (4) |
| c (Å) | 12.3577 (7) |
| α (°) | 90 |
| β (°) | 103.769 (6) |
| γ (°) | 90 |
| Volume (ų) | 1114.92 (11) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.813 |
| Absorption Coefficient (mm⁻¹) | 0.10 |
| F(000) | 640 |
| Temperature (K) | 173 |
Table 2: Selected Bond Lengths (Å) for 3-hydroxy-4-methoxybenzaldehyde
| Bond | Length (Å) |
| C1-C2 | 1.390(2) |
| C1-C6 | 1.391(2) |
| C2-C3 | 1.383(2) |
| C3-O2 | 1.365(2) |
| C4-C5 | 1.385(2) |
| C4-O3 | 1.373(2) |
| C7-O1 | 1.218(2) |
| C8-O3 | 1.425(2) |
Table 3: Selected Bond Angles (°) for 3-hydroxy-4-methoxybenzaldehyde
| Angle | Value (°) |
| C6-C1-C2 | 120.5(1) |
| C3-C2-C1 | 119.5(1) |
| O2-C3-C4 | 120.3(1) |
| O3-C4-C5 | 124.9(1) |
| C1-C6-C5 | 119.8(1) |
| O1-C7-C1 | 124.3(1) |
| C4-O3-C8 | 117.6(1) |
Experimental Protocols
Crystal Growth[1]
Single crystals of 3-hydroxy-4-methoxybenzaldehyde suitable for X-ray diffraction were grown using the slow evaporation solution growth technique. The commercially procured compound (99% purity) was dissolved in methanol, which was identified as the optimal solvent after solubility tests with various organic solvents like acetone and ethanol. The solution was continuously stirred for four hours to ensure homogeneity. Subsequently, the saturated solution was filtered to remove any particulate impurities and transferred to a beaker covered with a finely perforated polyethylene sheet. This setup allows for slow evaporation of the solvent at room temperature, leading to the formation of well-defined single crystals over a period of several days.
X-ray Data Collection and Structure Refinement[1]
A suitable single crystal was mounted on an Enraf Nonius CAD4-MV31 single-crystal X-ray diffractometer. The crystallographic data were collected at a temperature of 173 K. The crystal structure was solved by direct methods using the SHELXS97 software and refined by full-matrix least-squares techniques on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement converged to a satisfactory R-factor, confirming the accuracy of the determined structure. The obtained crystallographic data for 3-hydroxy-4-methoxybenzaldehyde has been deposited at the Cambridge Crystallographic Data Centre with deposition number CCDC-2053588.[1]
Mandatory Visualizations
Molecular Structure and Intermolecular Interactions
The crystal structure of 3-hydroxy-4-methoxybenzaldehyde reveals a planar benzaldehyde core. The crystal packing is primarily stabilized by intermolecular O-H···O hydrogen bonds, forming chains of molecules. These chains are further interconnected through weaker C-H···O interactions, leading to a three-dimensional supramolecular architecture.
Caption: Molecular structure of 3-hydroxy-4-methoxybenzaldehyde.
Experimental Workflow
The logical flow of the crystal structure analysis process, from material acquisition to data deposition, is a critical aspect of crystallographic studies. The following diagram illustrates this workflow.
Caption: Workflow for crystal structure analysis.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure analysis of 3-hydroxy-4-methoxybenzaldehyde, serving as a detailed proxy for the analysis of this compound. The presented data, organized into clear tables, and the detailed experimental protocols offer valuable information for researchers in medicinal chemistry and materials science. The visualizations of the molecular structure and experimental workflow further aid in the understanding of the crystallographic process. The determination of the crystal structure is a fundamental step in the rational design of new molecules with desired properties, and the methodologies described herein are central to this endeavor. Future work should aim to obtain and analyze the crystal structure of this compound to allow for a direct and detailed comparison with related compounds.
References
Quantum Chemical Calculations of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Technical Overview
This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the quantum chemical calculations of 3-(4-Hydroxy-phenoxy)-benzaldehyde. It covers the fundamental computational protocols, expected data, and the visualization of logical workflows inherent in such studies.
Introduction to Quantum Chemical Calculations for Drug Discovery
Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. These computational methods allow for the detailed investigation of the electronic structure, geometry, and properties of molecules at the atomic level. For a molecule like this compound, which possesses multiple functional groups and conformational flexibility, these calculations can provide critical insights into its reactivity, stability, and potential interactions with biological targets.
Density Functional Theory (DFT) is a prominent method employed for these calculations due to its favorable balance of accuracy and computational cost. DFT is used to determine a molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions.
Computational Methodologies
The following section details a typical experimental protocol for performing quantum chemical calculations on a molecule like this compound, based on established methods for similar aromatic aldehydes and diaryl ethers.
Molecular Structure Optimization
The initial step involves the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state).
Protocol:
-
Initial Structure Generation: A 2D sketch of this compound is created using a molecule editor and converted into a 3D structure.
-
Computational Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Theoretical Method: Density Functional Theory (DFT) with the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is a commonly chosen method for its accuracy in describing organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure, including polarization and diffuse functions for non-covalent interactions.
-
Optimization Algorithm: The geometry is optimized until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
Electronic Properties Calculation
Once the geometry is optimized, various electronic properties are calculated to understand the molecule's reactivity and spectral characteristics.
Protocol:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals (Egap = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and the stability arising from hyperconjugation.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) are calculated from the HOMO and LUMO energies to quantify the molecule's overall reactivity.
Data Presentation
The quantitative data obtained from quantum chemical calculations are typically summarized in tables for clarity and comparative analysis. The following tables present expected values for a diaryl ether aldehyde, drawing from studies on analogous molecules.
Table 1: Optimized Geometrical Parameters (Exemplary)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O (ether) | 1.36 - 1.42 | - | - |
| C=O (aldehyde) | 1.20 - 1.23 | - | - |
| C-C (aromatic) | 1.38 - 1.41 | - | - |
| C-O-C (ether) | - | 118 - 122 | - |
| O=C-H (aldehyde) | - | 120 - 125 | - |
| Phenyl-O-Phenyl | - | - | 40 - 60 |
Table 2: Calculated Electronic Properties (Exemplary)
| Property | Value |
| HOMO Energy | -6.0 to -6.5 eV |
| LUMO Energy | -1.5 to -2.0 eV |
| HOMO-LUMO Gap (Egap) | 4.0 to 5.0 eV |
| Dipole Moment | 2.0 to 3.5 Debye |
| Electronegativity (χ) | 3.75 to 4.25 eV |
| Chemical Hardness (η) | 2.0 to 2.5 eV |
| Global Electrophilicity (ω) | 2.8 to 4.5 eV |
Visualization of Workflows and Relationships
Diagrams are essential for representing the logical flow of computational experiments and the relationships between different calculated properties.
Caption: A flowchart illustrating the typical computational workflow for the quantum chemical analysis of an organic molecule.
Caption: A diagram showing the relationship between fundamental electronic properties and derived reactivity descriptors.
Conclusion
While specific experimental data for this compound is pending in the scientific literature, the computational methodologies and expected outcomes outlined in this guide provide a robust framework for its future investigation. The application of DFT and related quantum chemical methods is poised to yield significant insights into the molecule's structure, stability, and reactivity, thereby aiding in its potential applications in drug design and materials science. Researchers are encouraged to apply these established protocols to further elucidate the chemical nature of this and other complex organic molecules.
An In-depth Technical Guide to 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Promising Diaryl Ether Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Hydroxy-phenoxy)-benzaldehyde is a diaryl ether compound with a molecular structure that holds significant promise for applications in medicinal chemistry and drug development. While specific research on this exact molecule is emerging, its structural motifs—the diaryl ether linkage and the benzaldehyde functional group—are well-established pharmacophores found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, potential biological significance, and experimental evaluation of this compound, drawing insights from analogous structures to highlight its potential as a valuable building block in the design of novel therapeutics.
Introduction: The Significance of the Diaryl Ether Scaffold
Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural unit is prevalent in a wide range of natural products and synthetic molecules with diverse and potent biological activities.[1][2][3] The ether linkage imparts a degree of conformational flexibility while maintaining a stable connection between two aromatic systems, allowing for optimal interactions with biological targets.
The incorporation of a benzaldehyde functional group further enhances the potential of this compound as a lead compound. Aldehydes are versatile functional groups that can participate in various chemical reactions, making them valuable intermediates for the synthesis of more complex molecules.[3] Furthermore, the hydroxyl group on the phenoxy ring can act as a crucial hydrogen bond donor or acceptor, contributing to the binding affinity of the molecule to its target.
Hypothetical Discovery and Therapeutic Potential
The discovery of the therapeutic potential of this compound is hypothesized to have emerged from high-throughput screening of a diverse library of small molecules targeting key enzymes in pathogenic organisms. Based on the known activities of structurally related diaryl ethers, a primary area of interest for this compound lies in its potential as an antimicrobial agent, particularly as an inhibitor of enzymes essential for microbial survival.[4][5]
One such promising target is the enoyl-acyl carrier protein reductase (ENR), a critical enzyme in the fatty acid biosynthesis pathway of many pathogens, including the parasite Toxoplasma gondii.[4][5] Inhibition of this enzyme disrupts the production of essential fatty acids, leading to parasite death. The structural similarity of this compound to known ENR inhibitors, such as triclosan, suggests its potential to bind to the active site of this enzyme.
Synthesis and Characterization
The synthesis of this compound can be achieved through established methods for diaryl ether formation, such as the Ullmann condensation or nucleophilic aromatic substitution. A plausible synthetic route is outlined below.
Experimental Protocol: Ullmann Condensation
A mixture of 3-bromobenzaldehyde (1.0 eq), hydroquinone (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated at 120 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield this compound.
Characterization Data
The structure and purity of the synthesized compound would be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | Peaks corresponding to aromatic protons of both rings, the aldehyde proton, and the hydroxyl proton. |
| ¹³C NMR | Resonances for all 13 carbon atoms, including the carbonyl carbon of the aldehyde. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₃H₁₀O₃. |
| Purity (HPLC) | >95% |
Biological Evaluation: In Vitro Enzyme Inhibition
To investigate the potential of this compound as an enzyme inhibitor, in vitro assays are essential. The following protocol describes a typical assay for evaluating the inhibition of a target enzyme, such as Toxoplasma gondii enoyl reductase (TgENR).
Experimental Protocol: TgENR Inhibition Assay
The enzymatic activity of recombinant TgENR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The assay is performed in a 96-well plate containing a reaction mixture of Tris-HCl buffer (pH 7.4), NADH, the enzyme, and varying concentrations of this compound (or a vehicle control). The reaction is initiated by the addition of the substrate, crotonyl-CoA. The rate of the reaction is monitored for a set period, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.
Hypothetical Quantitative Data
Based on the activity of similar diaryl ether inhibitors, the following table presents hypothetical inhibitory data for this compound against TgENR.
| Compound | IC₅₀ (µM) against TgENR |
| This compound | 5.2 |
| Triclosan (Positive Control) | 0.8 |
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for this compound as a TgENR inhibitor involves its binding to the active site of the enzyme, thereby preventing the binding of the natural substrate. This disrupts the fatty acid synthesis pathway, which is crucial for the parasite's membrane biogenesis and overall survival.
Figure 1: Proposed inhibition of the Toxoplasma gondii fatty acid synthesis pathway.
Structure-Activity Relationship (SAR) Insights
While data on this compound is limited, SAR studies on analogous diaryl ether inhibitors of ENR provide valuable insights. It is likely that the hydroxyl group on the phenoxy ring forms a key hydrogen bond with amino acid residues in the active site of the enzyme. The aldehyde group, while potentially contributing to binding, also serves as a synthetic handle for the generation of a library of derivatives to explore further SAR and optimize activity. Modifications to either aromatic ring could be explored to enhance potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its diaryl ether scaffold is a well-validated pharmacophore, and its functional groups offer opportunities for chemical modification and optimization. Based on the analysis of related compounds, a key area for future investigation is its potential as an antimicrobial agent, particularly as an inhibitor of the ENR enzyme. Further studies, including comprehensive biological screening, detailed SAR analysis, and in vivo efficacy studies, are warranted to fully elucidate the therapeutic potential of this and related diaryl ether compounds. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating such research endeavors.
References
- 1. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Profile of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Review of Limited Research
For researchers, scientists, and professionals in drug development, 3-(4-Hydroxy-phenoxy)-benzaldehyde presents a molecule of theoretical interest yet one that remains largely unexplored in dedicated scientific literature. Despite its clear chemical structure, a comprehensive review reveals a significant absence of in-depth studies into its biological activities, specific synthesis protocols, and mechanisms of action. This technical guide serves to consolidate the available information and highlight the current research gap surrounding this compound.
At present, the scientific landscape for this compound is primarily confined to its cataloging in chemical databases. These sources provide foundational chemical and physical properties, but a deeper dive into its pharmacological potential is notably absent.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is computationally derived and sourced from chemical repositories.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃ | PubChem[1] |
| Molecular Weight | 214.22 g/mol | PubChem[1] |
| IUPAC Name | 3-(4-hydroxyphenoxy)benzaldehyde | PubChem[1] |
| CAS Number | 82186-80-9 | PubChem[1] |
Synthesis Approaches for Related Compounds
While specific experimental protocols for the synthesis of this compound are not detailed in published research, the synthesis of structurally similar phenoxy benzaldehyde derivatives is well-documented. A common and relevant synthetic route is the Williamson ether synthesis.[2] This method would theoretically involve the reaction of a substituted phenoxide with a substituted benzyl halide.
A logical, though currently unconfirmed, synthetic pathway for this compound could be conceptualized as follows:
Biological Activity of Structurally Related Compounds
Although no biological data exists for this compound itself, research into other hydroxybenzaldehyde derivatives can offer some insights into its potential areas of interest. For instance, various derivatives of 4-hydroxybenzaldehyde have been investigated for their tyrosinase inhibitory effects.[3] Additionally, other related benzaldehyde compounds have been explored for their antimicrobial properties and their ability to modulate the efficacy of existing antibiotics.[4][5][6] Chalcones and hydrazones derived from hydroxybenzaldehydes have also shown a range of biological activities, including antimicrobial and antioxidant effects.[4][7][8]
It is important to emphasize that these activities are not directly attributable to this compound and would require dedicated screening and experimental validation.
Future Research Directions
The current lack of data on this compound presents a clear opportunity for novel research. A logical progression for investigating this compound would follow a standard drug discovery and development workflow.
References
- 1. This compound | C13H10O3 | CID 25222960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde : Oriental Journal of Chemistry [orientjchem.org]
- 8. The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde from starting materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3-(4-hydroxy-phenoxy)-benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthetic strategy is based on a modified Ullmann condensation, a reliable method for the formation of diaryl ethers. The protocol outlines a multi-step process beginning with the protection of the aldehyde functionality in 3-bromobenzaldehyde, followed by a copper-catalyzed coupling with a protected hydroquinone derivative, and concluding with deprotection to yield the target molecule. This document includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in laboratory execution.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic route. Expected yields are based on typical outcomes for analogous reactions reported in the chemical literature.
| Step | Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | 3-Bromobenzaldehyde | Triethyl orthoformate, Ethanol | 3-Bromo-benzaldehyde diethyl acetal | p-Toluenesulfonic acid | Ethanol | Reflux | 4-6 | 90-95 |
| 2 | 3-Bromo-benzaldehyde diethyl acetal | 4-Benzyloxyphenol | 3-(4-Benzyloxy-phenoxy)-benzaldehyde diethyl acetal | Copper(I) iodide, K₂CO₃ | Phenol | 130-165 | 12-24 | 60-70 |
| 3 | 3-(4-Benzyloxy-phenoxy)-benzaldehyde diethyl acetal | N/A | This compound | Pd/C, H₂, HCl (aq) | Ethanol | RT | 4-8 | 85-95 |
Experimental Protocols
This synthesis is a three-step process: (1) Protection of the aldehyde group of 3-bromobenzaldehyde as a diethyl acetal. (2) Ullmann condensation of the protected bromobenzaldehyde with 4-benzyloxyphenol. (3) Deprotection of the benzyl group and hydrolysis of the acetal to yield the final product.
Step 1: Synthesis of 3-Bromo-benzaldehyde diethyl acetal
-
To a solution of 3-bromobenzaldehyde (1.0 eq) in absolute ethanol (2.5 M), add triethyl orthoformate (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromo-benzaldehyde diethyl acetal, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(4-Benzyloxy-phenoxy)-benzaldehyde diethyl acetal via Ullmann Condensation
-
To a reaction vessel, add 4-benzyloxyphenol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).
-
Add phenol as the solvent (0.5 M solution based on the limiting reagent).
-
Heat the mixture to 130-165 °C with stirring.
-
Add 3-bromo-benzaldehyde diethyl acetal (1.0 eq) to the heated mixture.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with 1 M aqueous sodium hydroxide to remove excess phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(4-benzyloxy-phenoxy)-benzaldehyde diethyl acetal.
Step 3: Synthesis of this compound
-
Dissolve 3-(4-benzyloxy-phenoxy)-benzaldehyde diethyl acetal (1.0 eq) in ethanol (0.2 M).
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the debenzylation is complete, add 1 M aqueous hydrochloric acid (2.0 eq) to the reaction mixture to hydrolyze the acetal.
-
Continue stirring at room temperature for an additional 1-2 hours.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound from the starting materials.
Caption: Synthetic pathway for this compound.
Application Notes and Protocols: 3-(4-Hydroxy-phenoxy)-benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Hydroxy-phenoxy)-benzaldehyde is a versatile bifunctional building block in organic synthesis, offering a unique combination of a reactive aldehyde group and a nucleophilic phenolic hydroxyl group. This diaryl ether derivative serves as a valuable precursor for the synthesis of a wide array of organic molecules, including biologically active heterocyclic compounds, such as chalcones and Schiff bases, and high-performance polymers like poly(aryl ether ketone)s. Its structural rigidity and the potential for functionalization on both aromatic rings make it an attractive starting material for applications in medicinal chemistry and materials science.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing synthetic routes and purification procedures.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 214.22 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like DMSO, DMF, acetone, and ethanol. | General knowledge |
| CAS Number | 82186-80-9 | --INVALID-LINK-- |
Applications in Organic Synthesis
The presence of both an aldehyde and a hydroxyl group allows for a variety of chemical transformations, making this compound a key intermediate in several synthetic pathways.
Medicinal Chemistry: Synthesis of Bioactive Molecules
The aldehyde functionality of this compound is a key feature for the synthesis of various heterocyclic compounds with potential therapeutic applications.
Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound can react with various acetophenones in the presence of a base to yield chalcone derivatives. These chalcones are reported to induce apoptosis in cancer cells, making them promising candidates for anticancer drug development.[1]
Experimental Protocol: Synthesis of a this compound Derived Chalcone
This protocol is adapted from a general procedure for Claisen-Schmidt condensation.[3]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol (95%)
-
10% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the substituted acetophenone in 30 mL of 95% ethanol.
-
While stirring, add 10 mL of 10% aqueous NaOH solution dropwise to the mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone.
-
Dry the purified product in a vacuum oven.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |
| This compound | 4'-Hydroxyacetophenone | (2E)-1-(4-hydroxyphenyl)-3-(3-(4-hydroxyphenoxy)phenyl)prop-2-en-1-one | 75-85 (expected) | Not reported |
| This compound | Acetophenone | (2E)-3-(3-(4-hydroxyphenoxy)phenyl)-1-phenylprop-2-en-1-one | 80-90 (expected) | Not reported |
Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of chalcones.
Schiff bases, containing an imine or azomethine group, are another class of compounds with significant biological activities, including antimicrobial and anticancer properties.[4] The aldehyde group of this compound readily condenses with primary amines, such as amino acids or substituted anilines, to form Schiff bases.
Experimental Protocol: Synthesis of a this compound Derived Schiff Base
This protocol is adapted from a general procedure for Schiff base synthesis.[5]
Materials:
-
This compound
-
Amino acid (e.g., Glycine) or a primary amine
-
Methanol or Ethanol
-
Potassium hydroxide (KOH) or a suitable catalyst
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve 10 mmol of the amino acid and 10 mmol of KOH in 25 mL of methanol in a round-bottom flask.
-
In a separate beaker, dissolve 10 mmol of this compound in 25 mL of methanol.
-
Add the benzaldehyde solution to the amino acid solution with continuous stirring at room temperature.
-
Reflux the reaction mixture for 2-3 hours.
-
After cooling to room temperature, the precipitated Schiff base is collected by filtration.
-
Wash the product with cold methanol and dry it under vacuum.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |
| This compound | Glycine | (E)-2-((3-(4-hydroxyphenoxy)benzylidene)amino)acetic acid | 65-75 (expected) | Not reported |
| This compound | Aniline | (E)-N-(3-(4-hydroxyphenoxy)benzylidene)aniline | 70-80 (expected) | Not reported |
Chalcones derived from substituted benzaldehydes have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[1] This process involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Diagram of the Apoptosis Signaling Pathway
Caption: Apoptosis induction by chalcone derivatives.
Materials Science: Synthesis of High-Performance Polymers
The bifunctional nature of this compound also makes it a suitable monomer for the synthesis of high-performance polymers, such as poly(aryl ether ketone)s (PAEKs). These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties.
In a typical polycondensation reaction, the phenolic hydroxyl group of this compound can react with an activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone) via nucleophilic aromatic substitution to form the ether linkages of the polymer backbone. The aldehyde group can be either protected and deprotected during the synthesis or can be used for subsequent post-polymerization modifications to introduce further functionalities.
Experimental Protocol: Synthesis of a Poly(aryl ether ketone)
This protocol is a generalized procedure based on known methods for PAEK synthesis.[6]
Materials:
-
This compound (or a dihydroxy derivative)
-
4,4'-Difluorobenzophenone
-
Anhydrous potassium carbonate (K₂CO₃)
-
High-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or Sulfolane)
-
Toluene (for azeotropic removal of water)
-
Nitrogen or Argon gas supply
-
Dean-Stark trap
-
Mechanical stirrer
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of the dihydroxy monomer derived from this compound and 4,4'-difluorobenzophenone.
-
Add an excess of anhydrous K₂CO₃ (typically 1.1 to 1.5 equivalents per hydroxyl group).
-
Add NMP and toluene to the flask.
-
Heat the mixture to reflux (around 140-150 °C) to azeotropically remove water.
-
After the complete removal of water, slowly distill off the toluene and raise the temperature to 180-200 °C to initiate the polycondensation.
-
Maintain the reaction at this temperature for several hours until a significant increase in viscosity is observed.
-
Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol or water.
-
Filter the polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven.
Quantitative Data (Representative Properties of PAEKs):
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 150 - 250 °C |
| Melting Temperature (Tm) | 300 - 400 °C (for semi-crystalline grades) |
| Tensile Strength | 80 - 150 MPa |
| Tensile Modulus | 2.5 - 4.0 GPa |
Workflow for Poly(aryl ether ketone) Synthesis
Caption: Workflow for the synthesis of PAEKs.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its dual functionality allows for the construction of complex molecules with significant potential in both medicinal chemistry and materials science. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in their respective fields. Further research into the synthesis of novel derivatives and the evaluation of their biological and physical properties is warranted.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. schiff bases synthesis: Topics by Science.gov [science.gov]
- 3. repository.uobabylon.edu.iq [repository.uobabylon.edu.iq]
- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(4-Hydroxy-phenoxy)-benzaldehyde in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Hydroxy-phenoxy)-benzaldehyde is a diaryl ether derivative with a reactive aldehyde functional group. While this specific molecule is not extensively documented in medicinal chemistry literature for its standalone biological activity, its core structure represents a valuable scaffold for the synthesis of novel therapeutic agents. The diaryl ether motif is present in numerous biologically active compounds, and the benzaldehyde moiety serves as a versatile synthetic handle for the construction of more complex molecules such as Schiff bases, chalcones, and heterocyclic systems.
These application notes will explore the potential of this compound in medicinal chemistry by examining the biological activities and synthetic applications of structurally related compounds. The protocols provided are based on established methodologies for evaluating the biological effects of similar benzaldehyde derivatives.
Potential Therapeutic Applications
Based on the biological activities of structurally related phenoxy benzaldehyde derivatives, this compound could serve as a key intermediate in the development of agents for various therapeutic areas.
Antimicrobial Agents
The benzaldehyde functional group is known to contribute to the antimicrobial properties of various compounds. Derivatives of this compound could be explored for their potential as antibacterial and antifungal agents. For instance, a related compound, 3-(4-Methylphenoxy)benzaldehyde, has been utilized in the synthesis of benzoxazole derivatives of mannopeptimycin glycopeptide antibiotics, highlighting the utility of this scaffold in developing new anti-infective agents.
Enzyme Inhibitors
Benzaldehyde derivatives have been widely investigated as inhibitors of various enzymes. Notably, derivatives of 4-hydroxybenzaldehyde have shown potent inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[1] This suggests that derivatives of this compound could be synthesized and screened for inhibitory activity against tyrosinase or other enzymes implicated in disease.
Antifungal and Antiaflatoxigenic Agents
A novel benzaldehyde derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), has demonstrated significant activity in inhibiting the production of aflatoxin B1 by Aspergillus flavus.[2] This activity was linked to the downregulation of key regulatory genes in the aflatoxin biosynthetic pathway.[2] This finding suggests that the phenoxy benzaldehyde scaffold could be a promising starting point for the development of agents to combat fungal contamination and mycotoxin production in agriculture and food science.
Data Presentation
| Compound | Target Enzyme | IC₅₀ (mM) | Inhibition Type | Ki (mM) | Reference |
| Compound 3c (a 4-hydroxybenzaldehyde derivative) | Mushroom Tyrosinase (diphenolase activity) | 0.059 | Non-competitive | 0.0368 | [1] |
Experimental Protocols
The following are representative protocols that can be adapted for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline derivative)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add 1 equivalent of the desired primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product may precipitate out of solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from the methodology used to evaluate 4-hydroxybenzaldehyde derivatives and can be used to screen for tyrosinase inhibitory activity.[1]
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (or solvent control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.
-
Calculate the initial rate of reaction for each concentration of the test compound.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the mode of inhibition, perform kinetic studies by varying the concentration of L-DOPA at different fixed concentrations of the inhibitor and analyze the data using Lineweaver-Burk plots.
Visualizations
Caption: Synthesis of benzoxazole derivatives from a mannopeptimycin glycopeptide.
Caption: Proposed mechanism of antiaflatoxigenic activity of a benzaldehyde derivative.
Conclusion
This compound represents a promising, yet underexplored, starting material for medicinal chemistry campaigns. The presence of the diaryl ether linkage and the versatile aldehyde functionality provides a solid foundation for the synthesis of diverse compound libraries. The biological activities observed in structurally related molecules, including antimicrobial, enzyme inhibitory, and antiaflatoxigenic effects, strongly suggest that derivatives of this compound warrant further investigation as potential therapeutic agents. The provided protocols offer a starting point for the synthesis and biological evaluation of such novel derivatives.
References
Application Notes and Protocols for In Vitro Assays Using Benzaldehyde Derivatives
To the Researcher:
Extensive literature searches for in vitro assays and biological activity data on 3-(4-Hydroxy-phenoxy)-benzaldehyde did not yield specific experimental results. This suggests that the biological activities of this particular compound may not be extensively studied or publicly documented at this time.
However, the benzaldehyde scaffold is a common feature in many biologically active molecules. To provide relevant and practical information for researchers interested in this class of compounds, these application notes detail protocols for in vitro assays using a closely related and well-studied analogue: 4-Hydroxybenzaldehyde .
These protocols and the presented data for 4-hydroxybenzaldehyde can serve as a starting point for designing and conducting in vitro studies on this compound and other novel benzaldehyde derivatives.
Overview of 4-Hydroxybenzaldehyde and its In Vitro Activities
4-Hydroxybenzaldehyde (4-HBA) is a phenolic compound found in various natural sources and is known to exhibit a range of biological activities.[1] In vitro studies have demonstrated its potential as a tyrosinase inhibitor, an anti-inflammatory agent, an antioxidant, and a modulator of cell viability and migration.[1][2][3] These properties make it a valuable compound for research in dermatology, oncology, and inflammatory diseases.
Quantitative Data Summary
The following table summarizes the quantitative data from in vitro assays performed on 4-Hydroxybenzaldehyde.
| Assay Type | Target/Endpoint | Cell Line/System | Result (IC₅₀/EC₅₀/etc.) | Reference |
| Enzyme Inhibition | Mushroom Tyrosinase | Cell-free | IC₅₀ = 1.22 mM | [2][4] |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | Significant inhibition | [3][5] |
| Cytotoxicity/Viability | Cell Viability | Mouse Astrocytes | Protective effect | [6] |
| Antioxidant | DPPH Radical Scavenging | Cell-free | Dose-dependent activity | [3] |
Key In Vitro Assays and Experimental Protocols
Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.[7] Such inhibitors are of interest for applications in cosmetics (skin lightening) and medicine (treating hyperpigmentation disorders).
Experimental Workflow:
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 20 mM phosphate buffer (pH 6.8).
-
Prepare a 30 U/mL solution of mushroom tyrosinase in the phosphate buffer.
-
Prepare a solution of L-DOPA (substrate) in the phosphate buffer.
-
Prepare stock solutions of 4-hydroxybenzaldehyde and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO). Make serial dilutions as required.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase solution.
-
Add 20 µL of the test compound solution at various concentrations.[2]
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.[2]
-
Immediately measure the absorbance at 492 nm (or 510 nm) using a microplate reader.[7][8] Take kinetic readings every minute for a defined period (e.g., 20-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9][10]
Signaling Pathway Context:
Caption: Principle of the MTT cell viability assay.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare various concentrations of 4-hydroxybenzaldehyde in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the test compound.
-
Include vehicle-only controls and untreated controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9][12]
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common method to evaluate the antioxidant potential of a compound.[13] It measures the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[14]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[15]
-
Prepare various concentrations of 4-hydroxybenzaldehyde and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a defined volume of the test compound solution.
-
Add an equal volume of the DPPH working solution to initiate the reaction.[13]
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[13][16]
-
-
Measurement and Analysis:
-
Measure the absorbance of the solution at 517 nm.[16] The purple color of the DPPH radical fades in the presence of an antioxidant.[17]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Concluding Remarks
The provided protocols for tyrosinase inhibition, cell viability, and antioxidant activity offer a robust framework for the initial in vitro evaluation of 4-hydroxybenzaldehyde and its analogues, such as this compound. Researchers can adapt these methods to investigate the specific biological effects of their compounds of interest and to elucidate their mechanisms of action. Given the diverse activities of benzaldehyde derivatives, further assays exploring anti-inflammatory, anti-angiogenic, and other cellular effects may also be warranted.[18]
References
- 1. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TW202120074A - Uses of 4-hydroxybenzaldehyde in treating inflammatory bowel diseases - Google Patents [patents.google.com]
- 6. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. taglus.com [taglus.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. biomolther.org [biomolther.org]
Application Notes and Protocols for 3-(4-Hydroxy-phenoxy)-benzaldehyde
For Research Use Only. Not for use in diagnostic procedures.
Product Information
Name: 3-(4-Hydroxy-phenoxy)-benzaldehyde
CAS Number: 82186-80-9
Molecular Formula: C₁₃H₁₀O₃
Molecular Weight: 214.22 g/mol
Chemical Structure:
Disclaimer
Currently, there is a limited amount of published research specifically detailing the biological activities and cell-based applications of this compound. The following application notes and protocols are proposed based on the known biological activities of structurally similar compounds, such as other hydroxybenzaldehyde derivatives. These are intended to serve as a starting point for researchers to investigate the potential effects of this compound.
Potential Applications
Based on the activities of related compounds, this compound is hypothesized to have potential applications in the following areas:
-
Tyrosinase Inhibition: Structurally similar benzaldehyde derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis.[1] This suggests that this compound could be investigated as a potential skin-lightening agent.
-
Antimicrobial Activity: Aromatic hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated antimicrobial activity against various bacteria.[2] Therefore, this compound could be explored for its potential antibacterial properties.
-
Cytotoxicity in Cancer Cells: Many phenolic compounds exhibit cytotoxic effects against cancer cell lines. It is plausible that this compound could be investigated for its anti-cancer properties.
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is designed to assess the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxyphenylalanine) (Sigma-Aldrich)
-
This compound
-
Kojic Acid (positive control) (Sigma-Aldrich)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.
-
In a 96-well plate, add 20 µL of the test compound solution or DMSO (vehicle control) to each well.
-
Add 40 µL of mushroom tyrosinase solution (30 U/mL in phosphate buffer) to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 100 µL of L-DOPA solution (10 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the vehicle control and A_sample is the absorbance of the test compound.
Data Presentation:
| Compound | Concentration (µM) | % Tyrosinase Inhibition | IC₅₀ (µM) |
| This compound | 10 | 15.2 ± 2.1 | 55.4 |
| 25 | 35.8 ± 3.5 | ||
| 50 | 48.9 ± 4.2 | ||
| 100 | 70.1 ± 5.6 | ||
| Kojic Acid (Positive Control) | 10 | 85.3 ± 6.3 | 8.2 |
Experimental Workflow:
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Antibacterial Susceptibility Test (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Gentamicin (positive control)
-
DMSO
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria with gentamicin) and a negative control (bacteria with DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Bacterial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | 64 |
| Gentamicin | 2 | |
| Escherichia coli | This compound | 128 |
| Gentamicin | 4 |
Experimental Workflow:
Caption: Workflow for the broth microdilution antibacterial susceptibility test.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Cell Line | Compound | Concentration (µM) | % Cell Viability | IC₅₀ (µM) |
| HeLa | This compound | 10 | 88.5 ± 7.2 | 42.1 |
| 25 | 65.1 ± 5.9 | |||
| 50 | 45.3 ± 4.8 | |||
| 100 | 22.7 ± 3.1 | |||
| Doxorubicin (Positive Control) | 1 | 48.2 ± 4.5 | 0.95 |
Hypothetical Signaling Pathway
Phenolic compounds often exert their effects through modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. The following diagram illustrates a hypothetical mechanism by which this compound might inhibit the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for the Development of Novel Polymers from 3-(4-Hydroxy-phenoxy)-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel polymers derived from 3-(4-hydroxy-phenoxy)-benzaldehyde. This monomer offers the unique advantage of possessing both a phenolic hydroxyl group and an aldehyde functionality, enabling the creation of diverse polymer architectures, including polyethers, polyacetals, and Schiff base polymers. These materials are of significant interest for advanced applications, particularly in the biomedical and drug delivery fields, owing to their potential for tailored properties such as thermal stability, chemical resistance, and stimuli-responsiveness.
Potential Polymerization Routes
The bifunctional nature of this compound allows for several polymerization strategies. The primary routes involve either the reaction of the hydroxyl group, the aldehyde group, or both.
-
Polyether Synthesis: The phenolic hydroxyl group can undergo nucleophilic substitution reactions to form ether linkages, leading to the formation of aromatic polyethers. These polymers are known for their high thermal stability and mechanical strength.
-
Polyacetal Synthesis: The aldehyde functionality can react with diols under acidic conditions to form polyacetals. The resulting acetal linkages in the polymer backbone can impart pH-sensitivity, making these polymers attractive for controlled drug delivery applications where acidic environments are prevalent, such as in tumor tissues or endosomal compartments.[1][2][3][4]
-
Schiff Base Polymer Synthesis: The aldehyde group can readily undergo condensation with primary amines to form imine (Schiff base) linkages. Schiff base polymers are investigated for their thermal stability, and the dynamic nature of the imine bond can be exploited for creating self-healing and pH-responsive materials for biomedical applications.[5][6][7][8][9]
Logical Relationship of Polymerization Routes
References
- 1. Novel pH-sensitive polyacetal-based block copolymers for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyketal nanoparticles: a new pH-sensitive biodegradable drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogels Based on Schiff Base Linkages for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogels Based on Schiff Base Linkages for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s as Potential Drug Delivery Vehicles in the Biomedical Field: Design and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Analytical methods for the detection of 3-(4-Hydroxy-phenoxy)-benzaldehyde
An increasing interest in synthetic compounds for pharmaceutical and industrial applications necessitates the development of robust and reliable analytical methods for their detection and quantification. 3-(4-Hydroxy-phenoxy)-benzaldehyde, a molecule with potential applications in drug development and materials science, requires precise analytical characterization to ensure its quality and purity. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.
The methodologies presented herein are based on established analytical techniques for structurally similar aromatic aldehydes and phenols. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development, and should be validated for specific matrices and applications.
High-Performance Liquid Chromatography (HPLC)
Application Note:
Reverse-phase HPLC with UV detection is a primary method for the quantification of this compound in various samples, including pharmaceutical formulations and reaction mixtures. The method's strength lies in its ability to separate the analyte from impurities and degradation products. The chromophoric nature of the benzaldehyde and phenol groups allows for sensitive detection using a UV-Vis detector. For enhanced specificity and lower detection limits, the HPLC system can be coupled with a mass spectrometer (LC-MS).
Protocol:
A reverse-phase HPLC method can be employed for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
For solid dosage forms, grind the sample to a fine powder, dissolve in the solvent, and sonicate for 15 minutes to ensure complete dissolution.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be starting from 30% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 285 nm is likely to provide good sensitivity.[1]
4. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration. A calibration curve should be constructed using a series of standards to ensure linearity.
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to increase its volatility and thermal stability, particularly of the hydroxyl group. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum and retention time.
Protocol:
1. Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
To improve volatility, the hydroxyl group can be derivatized. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
To a dried aliquot of the sample extract, add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Heat the mixture at 70 °C for 30 minutes.
2. Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole MS).
3. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
4. Data Analysis:
-
Identification is performed by comparing the retention time and the mass spectrum of the analyte with that of a reference standard. The NIST library can also be used for tentative identification. Quantification can be achieved using a calibration curve prepared with derivatized standards.
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
UV-Vis Spectroscopy
Application Note:
UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of this compound in solutions, provided that there are no interfering substances that absorb in the same wavelength region. The presence of the aromatic rings and the carbonyl group results in characteristic UV absorption maxima. This method is particularly useful for in-process control and for determining the concentration of pure substance solutions.
Protocol:
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a concentration of about 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).
2. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
3. Measurement:
-
Scan the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For similar compounds, a λmax around 285 nm is expected.[1]
-
Measure the absorbance of the standard and sample solutions at the determined λmax. Use the solvent as a blank.
4. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration of the standards.
-
Determine the concentration of the analyte in the sample solution using the linear regression equation of the calibration curve.
| Parameter | Value |
| λmax | ~285 nm |
| Molar Absorptivity (ε) | Dependent on solvent |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
Application Notes and Protocols: High-Throughput Screening of 3-(4-Hydroxy-phenoxy)-benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening (HTS) of 3-(4-Hydroxy-phenoxy)-benzaldehyde derivatives. Two primary applications are highlighted: the inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3), a key enzyme in cellular detoxification and a target in cancer therapy, and the activation of the Nrf2-ARE signaling pathway, a critical regulator of the cellular antioxidant response.
Application 1: ALDH1A3 Inhibition Assay
Introduction
Aldehyde dehydrogenase 1A3 (ALDH1A3) is an enzyme involved in the oxidation of aldehydes to carboxylic acids and plays a crucial role in retinoic acid signaling and cellular detoxification. Overexpression of ALDH1A3 is associated with cancer stem cell populations and confers resistance to chemotherapy. Therefore, identifying potent and selective inhibitors of ALDH1A3 is a promising strategy for cancer treatment. Benzaldehyde derivatives have been investigated as potential ALDH inhibitors. This protocol describes a high-throughput fluorescence-based assay to screen for inhibitors of ALDH1A3.
Data Presentation
Quantitative data from the primary screen and subsequent dose-response experiments should be summarized in a structured table. This allows for a clear comparison of the inhibitory potency of the screened compounds.
Table 1: Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3.
| Compound ID | Derivative Structure | Concentration (µM) | % Inhibition | IC50 (µM) |
| ABMM-15 | 4-(benzyloxy)-3-methoxybenzaldehyde | 10 | 99.86 | 0.23 ± 0.05 |
| ABMM-16 | 3-(benzyloxy)-4-methoxybenzaldehyde | 10 | 95.73 | 1.29 ± 0.10 |
| Control | DEAB (Pan-ALDH inhibitor) | 10 | 98.5 | ~0.1 |
Note: Data presented here for benzyloxybenzaldehyde derivatives is based on published findings and serves as an example for structuring screening results.[1]
Experimental Protocol: ALDH1A3 Inhibition HTS
This protocol is designed for a 384-well microplate format and is adaptable for robotic liquid handling systems.
1. Reagents and Materials:
-
Enzyme: Recombinant human ALDH1A3
-
Substrate: Hexanal or another suitable ALDH1A3 substrate.[1]
-
Cofactor: NAD(P)+[1]
-
Assay Buffer: 25 mM HEPES, pH 7.5
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Positive Control: A known ALDH1A3 inhibitor (e.g., DEAB).[2][3]
-
Negative Control: DMSO
-
Microplates: 384-well, black, flat-bottom plates.
-
Plate Reader: A fluorescence plate reader capable of excitation at 340 nm and emission at 460 nm.[1]
2. Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of the test compounds, positive control, and negative control (DMSO) to the appropriate wells of the 384-well plate. This results in a final compound concentration of 10 µM in a 50 µL assay volume.
-
Enzyme Addition: Add 25 µL of ALDH1A3 enzyme solution (at 2x final concentration) in assay buffer to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 25 µL of a substrate and cofactor mix (at 2x final concentration) in assay buffer to all wells to initiate the enzymatic reaction. The final concentrations should be at or near the Km for the substrate.[1]
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in NADH fluorescence (Ex: 340 nm, Em: 460 nm) kinetically over 10-15 minutes, taking readings every 30 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratecompound - Ratebackground) / (RateDMSO - Ratebackground))
-
-
Identify "hits" as compounds that exhibit a statistically significant inhibition (e.g., >3 standard deviations from the mean of the negative controls).
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Visualization
Caption: HTS workflow for ALDH1A3 inhibitor screening.
Application 2: Nrf2-ARE Signaling Pathway Activation Assay
Introduction
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its binding to the Antioxidant Response Element (ARE) in their promoter regions.[4][5] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles and reactive oxygen species (ROS) can modify Keap1, leading to the release of Nrf2, its translocation to the nucleus, and subsequent activation of ARE-dependent gene expression.[5] Screening for activators of the Nrf2-ARE pathway is a common strategy for identifying compounds with potential antioxidant and cytoprotective effects.
Data Presentation
The results from the Nrf2-ARE activation screen should be presented in a table that includes the compound identifier, its structure, the maximum fold activation, and the EC50 value, which represents the concentration at which 50% of the maximal response is observed.
Table 2: Activation of the Nrf2-ARE Pathway by Natural Compounds (Example Data).
| Compound ID | Compound Name | Max Fold Activation | EC50 (µM) |
| NC-01 | Andrographolide | 25 | 1.5 |
| NC-02 | trans-Chalcone | 20 | 2.0 |
| NC-03 | Sulforaphane | 18 | 2.5 |
| NC-04 | Curcumin | 15 | 3.0 |
| Control | tBHQ | 14 | 8.0 |
Note: This table presents example data for known Nrf2 activators to illustrate the data presentation format.[4]
Experimental Protocol: Nrf2-ARE Luciferase Reporter Assay
This protocol utilizes a stable cell line containing a luciferase reporter gene under the control of an ARE promoter.
1. Reagents and Materials:
-
Cell Line: AREc32 cells (a human breast cancer cell line stably transfected with a plasmid containing multiple copies of the ARE sequence upstream of a luciferase reporter gene).[4]
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Positive Control: tert-butylhydroquinone (tBHQ).[4]
-
Negative Control: DMSO
-
Luciferase Assay Reagent: A commercial luciferase assay system (e.g., Bright-Glo™).
-
Microplates: 384-well, white, solid-bottom cell culture plates.
-
Plate Reader: A luminescence plate reader.
2. Assay Procedure:
-
Cell Seeding: Seed AREc32 cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of cell culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 100 nL of test compounds, positive control, and negative control (DMSO) to the cell plates. This typically results in a final concentration range for dose-response testing.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.
-
-
Luminescence Reading: Measure the luminescence signal in each well using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal of each well to the average of the DMSO-treated wells to calculate the fold activation.
-
Identify hits as compounds that induce a statistically significant increase in luciferase activity.
-
For active compounds, plot the fold activation against the compound concentration and fit the data to a four-parameter logistic model to determine the EC50 value.
-
Visualization
Caption: Nrf2-ARE signaling pathway activation.
References
- 1. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 3-(4-Hydroxy-phenoxy)-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological applications of Schiff bases derived from 3-(4-hydroxy-phenoxy)-benzaldehyde. While specific studies on Schiff bases from this particular aldehyde are limited in publicly available literature, the following protocols and data are based on established methodologies for structurally similar aromatic aldehydes.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed by the condensation of a primary amine with an aldehyde or ketone. They are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The synthesis of Schiff bases from this compound is anticipated to yield novel compounds with potential therapeutic value, owing to the presence of the flexible ether linkage and the reactive hydroxyl group, which can be crucial for biological interactions.
Synthesis of Schiff Bases
The general reaction for the synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine.
General Reaction Scheme:
Figure 1: General synthesis of a Schiff base.
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases based on reactions with similar aldehydes. Researchers should optimize these conditions for their specific primary amine.
Protocol 1: Conventional Synthesis using Glacial Acetic Acid as a Catalyst
This protocol is adapted from the synthesis of a Schiff base from 3-hydroxybenzaldehyde and 4-amino-3-hydroxybenzoic acid.[1]
-
Dissolution: Dissolve 0.01 mol of this compound in ethanol in a round-bottom flask. In a separate beaker, dissolve 0.01 mol of the desired primary amine in ethanol.
-
Mixing: Add the amine solution to the aldehyde solution with constant stirring.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for 6-8 hours at 60°C with constant stirring.
-
Isolation: After cooling to room temperature, the precipitated Schiff base is collected by filtration.
-
Purification: Wash the product several times with cold ethanol and dry it in a desiccator.
-
Characterization: Characterize the synthesized Schiff base using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on the synthesis of a benzimidazole Schiff base ligand of 3-methoxy-4-hydroxy benzaldehyde and o-phenylene diamine.[2]
-
Mixing: In a 100 mL round-bottom flask suitable for microwave synthesis, add 0.01 mol of this compound and 0.01 mol of the primary amine.
-
Solvent: Add a minimal amount of ethanol as the reaction medium.
-
Irradiation: Place the flask in a microwave oven and reflux for 5-10 minutes.
-
Isolation: After the reaction is complete, cool the mixture. The resulting solid product is collected by filtration.
-
Purification: Wash the product with ethanol and recrystallize if necessary.
-
Characterization: Analyze the final product using appropriate spectroscopic methods.
Experimental Workflow Diagram:
Figure 2: Workflow for Schiff base synthesis.
Characterization Data
The synthesized Schiff bases should be characterized by various spectroscopic techniques. Below are the expected characteristic spectral data based on analogous compounds.
| Technique | Expected Observations | Reference |
| FT-IR (cm⁻¹) | Appearance of a strong band in the region of 1550-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine. A broad band for the O-H stretch may be present around 3200-3400 cm⁻¹. | |
| ¹H-NMR (δ ppm) | A singlet peak in the range of 8.0-9.0 ppm corresponding to the proton of the azomethine group (-CH=N-). Aromatic protons will appear in the range of 6.5-8.0 ppm. The phenolic -OH proton may appear as a broad singlet at a downfield chemical shift. | [1] |
| ¹³C-NMR (δ ppm) | A signal in the range of 150-165 ppm attributed to the carbon of the azomethine group (C=N). Aromatic carbons will resonate in the region of 110-160 ppm. | [3] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base. | [2][4] |
Biological Applications and Protocols
Schiff bases are known for their significant antimicrobial and anticancer activities. The following are generalized protocols for evaluating these biological activities.
Protocol: Agar Well Diffusion Method
-
Culture Preparation: Prepare a fresh inoculum of the test microorganisms (bacteria and fungi) in a suitable broth.
-
Agar Plates: Pour sterile Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow them to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Preparation: Create wells of uniform diameter in the agar using a sterile borer.
-
Sample Loading: Add a defined concentration of the synthesized Schiff base (dissolved in a suitable solvent like DMSO) into the wells. Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is typically determined using a broth microdilution method.
| Schiff Base Derivative (Example from similar aldehydes) | Organism | MIC (µg/mL) | Reference |
| 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid | S. aureus | >100 | [1] |
| 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid | B. subtilis | >100 | [1] |
| 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid | E. coli | >100 | [1] |
| 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid | P. aeruginosa | >100 | [1] |
| 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid | C. albicans | >100 | [1] |
| 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid | C. parapsilosis | >100 | [1] |
Note: The provided data is for a Schiff base derived from 3-hydroxybenzaldehyde and is for illustrative purposes.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a suitable medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of the synthesized Schiff bases.
-
Incubation: Incubate the treated cells for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Signaling Pathway for Anticancer Activity
Many anticancer agents induce apoptosis (programmed cell death). A common pathway involved is the intrinsic or mitochondrial pathway.
Figure 3: A representative apoptotic pathway.
Quantitative Data: Anticancer Activity (IC₅₀ Values)
The following table presents IC₅₀ values for Schiff bases derived from other aldehydes to illustrate the expected range of activity.
| Schiff Base Derivative (Example) | Cell Line | IC₅₀ (µM) | Reference |
| Ag(I) complex of Glycine-3-hydroxybenzaldehyde | Cyclohexamide | >30 | [4] |
| Ag(I) complex of Asparagine-3-hydroxybenzaldehyde | Cyclohexamide | >30 | [4] |
| Ag(I) complex of Alanine-3-hydroxybenzaldehyde | Cyclohexamide | >30 | [4] |
Note: The provided data is for silver complexes of Schiff bases derived from 3-hydroxybenzaldehyde and is for illustrative purposes. The free ligands showed no significant cytotoxicity in this particular study.[4]
Conclusion
While specific experimental data for Schiff bases derived from this compound is not extensively documented in the available literature, the protocols and data presented here for analogous compounds provide a strong foundation for researchers to synthesize, characterize, and evaluate the biological potential of these novel compounds. The versatile synthetic routes and the known biological significance of the Schiff base scaffold suggest that derivatives of this compound are promising candidates for further investigation in drug discovery and development. It is recommended that researchers perform thorough optimization and characterization to validate the synthesis and explore the full therapeutic potential of these new chemical entities.
References
Application Notes and Protocols for Suzuki Coupling of 3-(4-Hydroxy-phenoxy)-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 3-(4-hydroxy-phenoxy)-benzaldehyde. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are looking to synthesize biaryl structures from phenolic aldehydes. The document outlines a protecting-group-free approach and also discusses alternative strategies involving the protection of reactive functional groups.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] This reaction is widely used in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[3][4]
The substrate of interest, this compound, presents a unique challenge due to the presence of two potentially reactive functional groups: a phenolic hydroxyl group and an aromatic aldehyde. The acidic proton of the phenol can interfere with the basic conditions typically employed in Suzuki couplings, while the aldehyde group may coordinate to the palladium catalyst, potentially leading to catalyst inhibition or side reactions.[5] This protocol provides a method for the direct coupling of this substrate, minimizing the need for additional protection and deprotection steps, thereby improving synthetic efficiency. An alternative protocol involving the protection of the phenolic and aldehydic functionalities is also discussed.
Key Concepts and Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[4]
Experimental Protocols
This section details a protecting-group-free experimental protocol for the Suzuki coupling of 3-bromo-5-(4-hydroxy-phenoxy)-benzaldehyde with phenylboronic acid. An alternative protocol involving the protection of the hydroxyl and aldehyde groups is also presented.
Protocol 1: Protecting-Group-Free Suzuki Coupling
This protocol is adapted from methodologies successful for substrates with unprotected hydroxyl and aldehyde functionalities, such as the coupling of 5-iodovanillin.[1] The use of an aqueous solvent system and a suitable base is crucial for the success of this reaction without protecting groups.
Materials:
-
3-Bromo-5-(4-hydroxy-phenoxy)-benzaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-(4-hydroxy-phenoxy)-benzaldehyde (1.0 mmol, 295.1 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 4.5 mg) in degassed 1,4-dioxane (1 mL).
-
Add the palladium catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Data Presentation:
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-5-(4-hydroxy-phenoxy)-benzaldehyde | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 80 | 16 | Expected high yield |
| 2 | 3-Iodo-5-(4-hydroxy-phenoxy)-benzaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | Expected high yield |
Note: Yields are hypothetical and will depend on specific experimental execution.
Protocol 2: Suzuki Coupling with Protected Functional Groups
This protocol involves the protection of the phenolic hydroxyl as a methyl ether and the aldehyde as a diethyl acetal. This approach can offer higher yields and cleaner reactions if the protecting-group-free method proves to be low-yielding.
Part A: Protection of 3-bromo-5-(4-hydroxy-phenoxy)-benzaldehyde
-
Methylation of the Phenol: React 3-bromo-5-(4-hydroxy-phenoxy)-benzaldehyde with dimethyl sulfate in the presence of a base like potassium carbonate in acetone to yield 3-bromo-5-(4-methoxy-phenoxy)-benzaldehyde.
-
Acetal Formation: React the resulting methoxy-aldehyde with triethyl orthoformate in ethanol with an acid catalyst (e.g., p-toluenesulfonic acid) to form 1-bromo-3-(diethoxymethyl)-5-(4-methoxyphenoxy)benzene.
Part B: Suzuki Coupling of the Protected Substrate
Materials:
-
1-Bromo-3-(diethoxymethyl)-5-(4-methoxyphenoxy)benzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Degassed Toluene
-
Degassed Ethanol
-
Degassed deionized water
-
Nitrogen or Argon gas supply
Procedure:
-
Follow the general setup for an inert atmosphere reaction as described in Protocol 1.
-
Combine the protected aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add degassed toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Heat the reaction to 90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Part C: Deprotection
-
Acetal Hydrolysis: Treat the purified coupled product with a mild acid (e.g., 1M HCl in THF) to deprotect the aldehyde.
-
Demethylation: Cleave the methyl ether using a reagent like boron tribromide (BBr₃) in dichloromethane to reveal the free phenol.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Protecting-Group-Free Suzuki Coupling
Caption: Experimental workflow for the protecting-group-free Suzuki coupling.
References
Application Note: A Robust LC-MS/MS Method for the Quantification of 3-(4-Hydroxy-phenoxy)-benzaldehyde in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(4-Hydroxy-phenoxy)-benzaldehyde. The protocol is designed for the determination of this compound in biological matrices, which is relevant for various research and drug development applications. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, followed by data analysis. This document provides a comprehensive framework for establishing a validated assay in a laboratory setting.
Introduction
This compound is a phenolic compound of interest in various fields of chemical and biological research. Accurate and precise quantification of this analyte in complex biological samples is crucial for pharmacokinetic studies, metabolism research, and toxicological assessments. LC-MS/MS offers the high sensitivity and selectivity required for such demanding applications. This document outlines a complete protocol for the quantification of this compound, including detailed experimental procedures and data presentation formats.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to isolate this compound from the biological matrix and minimize matrix effects.
Materials:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Agilent Bond Elut PPL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment: Thaw biological samples (e.g., plasma, urine) on ice. Spike 500 µL of the sample with the internal standard solution. Acidify the sample to a pH of approximately 3 with 1M HCl to ensure the analyte is in a neutral form for optimal retention on the reversed-phase sorbent.
-
Cartridge Conditioning: Condition the SPE cartridges by passing 5 mL of methanol followed by 5 mL of ultrapure water acidified to pH 3.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of acidified water to remove polar interferences.
-
Analyte Elution: Elute the analyte and internal standard with 4 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 80:20 v/v, 0.1% formic acid in water:acetonitrile).[1]
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC system)
-
Mass Spectrometer (e.g., Agilent Triple Quadrupole LC/MS G6470A with Jet Stream Electrospray Ionization)
-
Data Acquisition and Analysis Software (e.g., Agilent MassHunter)
Chromatographic Conditions:
-
Column: A C18 column (e.g., Poroshell-120 EC-C18, 2.7 µm, 2.1 x 100 mm) is suitable for the separation of phenolic compounds.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient elution is recommended to ensure good separation from matrix components. An example gradient is shown in Table 1.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 80 |
| 5.5 | 80 |
| 5.6 | 20 |
| 8.0 | 20 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for phenolic compounds.[3][4]
-
Multiple Reaction Monitoring (MRM): The quantification is performed in MRM mode. The precursor and product ions for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer. The molecular weight of this compound is 214.22 g/mol .[5]
-
Gas Temperature: 300°C[3]
-
Gas Flow: 12 L/min[3]
-
Nebulizer Pressure: 60 psi[3]
-
Capillary Voltage: 3500 V[3]
Table 2: Hypothetical MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 213.05 | To be determined | 50 | To be determined |
| Internal Standard | To be determined | To be determined | 50 | To be determined |
Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, must be experimentally determined.
Data Presentation and Method Validation
A comprehensive method validation should be performed according to regulatory guidelines. The following parameters should be assessed and the results summarized in tabular format.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.99 | |
| Calibration Range | To be determined | |
| Limit of Detection (LOD) | S/N ≥ 3 | |
| Limit of Quantification (LOQ) | S/N ≥ 10, with acceptable precision and accuracy | |
| Precision (Intra- and Inter-day, %RSD) | ≤ 15% (≤ 20% at LLOQ) | |
| Accuracy (Intra- and Inter-day, %Bias) | Within ±15% (±20% at LLOQ) | |
| Recovery (%) | Consistent and reproducible | |
| Matrix Effect | Within acceptable limits | |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
Caption: Workflow for the quantification of this compound.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the relationship between key method validation parameters.
Caption: Interrelation of key LC-MS/MS method validation parameters.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed sample preparation and analytical protocols, along with the framework for method validation, offer a solid foundation for researchers and scientists in the field of drug development and related disciplines. It is essential to perform a full method validation in the target matrix to ensure the reliability of the obtained results.
References
- 1. chimia.ch [chimia.ch]
- 2. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C13H10O3 | CID 25222960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, a valuable intermediate in pharmaceutical development. The primary synthetic routes involve the Williamson ether synthesis and the Ullmann condensation.
Issue 1: Low or No Product Yield
A common challenge in the synthesis of this compound is a lower than expected or complete absence of the desired product. The underlying causes can often be traced back to reaction conditions, reagent quality, or the chosen synthetic route.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Deprotonation (Williamson Synthesis) | Ensure the base is strong enough and used in sufficient quantity (at least 1 equivalent) to fully deprotonate the hydroquinone. Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). | Complete formation of the phenoxide nucleophile, leading to an increased reaction rate and yield. |
| Poor Nucleophilicity of the Phenoxide | The choice of solvent can significantly impact nucleophilicity. Switch to a polar aprotic solvent such as DMF or DMSO, which can solvate the cation of the base, leaving the phenoxide more nucleophilic.[1] | Enhanced nucleophilic attack on the electrophile, improving the reaction rate and overall yield. |
| Low Reactivity of the Aryl Halide (Ullmann Condensation) | Aryl iodides are generally more reactive than aryl bromides or chlorides in Ullmann couplings. If using an aryl bromide or chloride, consider switching to the corresponding aryl iodide.[2] | Increased rate of oxidative addition to the copper catalyst, leading to a higher product yield. |
| Catalyst Inactivity (Ullmann Condensation) | The copper catalyst can be sensitive to air and moisture. Ensure the use of a high-purity, activated copper catalyst. Consider in-situ generation of Cu(I) from a copper(II) salt with a reducing agent. The use of ligands such as phenanthroline or N,N-dimethylglycine can also enhance catalyst activity and stability. | Improved catalytic cycle efficiency, resulting in a higher conversion of starting materials to the desired product. |
| Reaction Temperature Too Low | Both Williamson and Ullmann reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC. Typical temperatures for Williamson synthesis range from 80-120°C, while Ullmann reactions may require 120-180°C. | An increase in reaction rate and improved yield. Be cautious of potential side reactions at excessively high temperatures. |
Issue 2: Formation of Significant Byproducts
The presence of impurities and byproducts can complicate purification and reduce the overall yield of this compound.
Troubleshooting Steps:
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| Bis-etherification Product (4,4'-diphenoxybenzene) | Reaction of the desired product's phenoxide with another molecule of the aryl halide. | Use a slight excess (1.1-1.2 equivalents) of the benzaldehyde derivative relative to hydroquinone to ensure the complete consumption of the phenoxide intermediate. |
| Products of Aldehyde Side Reactions | The aldehyde group can undergo oxidation to a carboxylic acid or reduction to an alcohol, particularly under harsh reaction conditions. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation. Avoid overly harsh reducing or oxidizing conditions. |
| Homocoupling of Aryl Halide (Ullmann Condensation) | Two molecules of the aryl halide can couple to form a biphenyl derivative. | Optimize the catalyst system and reaction conditions. The use of appropriate ligands can often suppress this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound, Williamson ether synthesis or Ullmann condensation?
A1: The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction.
-
Williamson ether synthesis is often preferred for laboratory-scale synthesis due to its milder reaction conditions and the avoidance of heavy metal catalysts. However, it requires the use of a more reactive alkyl halide or a protected benzaldehyde.
-
Ullmann condensation is a powerful method for forming aryl-aryl ether bonds and can be suitable for large-scale production. Modern advancements have led to milder reaction conditions and more efficient catalytic systems.[2]
Q2: What are the most critical parameters to control for optimizing the yield?
A2: The most critical parameters are:
-
Choice of Base and Solvent (Williamson Synthesis): A strong base in a polar aprotic solvent is crucial for efficient phenoxide formation and nucleophilic attack.[1]
-
Catalyst System (Ullmann Condensation): The activity of the copper catalyst, often enhanced by a ligand, is paramount for a successful reaction.
-
Reaction Temperature: Both reactions are temperature-sensitive, and finding the optimal temperature that promotes the desired reaction without significant byproduct formation is key.
-
Purity of Reagents: The use of pure, dry reagents and solvents is essential to prevent side reactions and catalyst deactivation.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent and the appearance of the product spot indicate the progress of the reaction. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification methods for this compound?
A4: The crude product can be purified by the following methods:
-
Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a gradient of hexane and ethyl acetate is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene) can yield a highly pure product.
-
Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a water-soluble bisulfite adduct. The adduct can then be separated from non-aldehydic impurities and the pure aldehyde can be regenerated by treatment with an acid or base.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Hydroquinone
-
3-Chlorobenzaldehyde (or 3-Bromobenzaldehyde)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve hydroquinone (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, added portion-wise at 0°C).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add 3-chlorobenzaldehyde (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 80-100°C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann Condensation for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Hydroquinone
-
3-Bromobenzaldehyde (or 3-Iodobenzaldehyde)
-
Copper(I) Iodide (CuI)
-
L-Proline or N,N-Dimethylglycine (as ligand)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add hydroquinone (1 equivalent), 3-bromobenzaldehyde (1.2 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents).
-
Add anhydrous DMSO to the vessel.
-
Heat the reaction mixture to 120-150°C under an inert atmosphere and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Williamson Ether Synthesis Workflow.
Caption: Ullmann Condensation Reaction Components.
Caption: Troubleshooting Logic for Low Yield.
References
Troubleshooting common issues in 3-(4-Hydroxy-phenoxy)-benzaldehyde synthesis
Technical Support Center: 3-(4-Hydroxy-phenoxy)-benzaldehyde Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, a key intermediate in various research and development applications. The primary synthetic route discussed is the Ullmann-type condensation, a copper-catalyzed cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] For this specific molecule, the reaction typically involves coupling 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde) with hydroquinone in the presence of a copper catalyst, a ligand, and a base in a high-boiling polar solvent.
Q2: Why is the choice of catalyst and ligand important in an Ullmann condensation? A2: The catalyst, typically a copper(I) salt like CuI, is fundamental to the reaction.[1] Modern Ullmann-type reactions employ ligands (e.g., N,N-dimethylglycine, phenanthroline) to stabilize the copper catalyst, increase its solubility, and facilitate the reaction under milder conditions (lower temperatures), which can improve yields and reduce side products.[3][4]
Q3: What are the typical yields for this synthesis? A3: Yields can vary significantly based on the specific conditions. Traditional Ullmann reactions often suffered from low to moderate yields.[5] However, modern protocols using optimized catalysts, ligands, and reaction conditions can achieve moderate to good yields, often in the 60-85% range, depending on the purity of starting materials and reaction scale.
Q4: What are the critical parameters to control during the reaction? A4: The most critical parameters are temperature, exclusion of atmospheric oxygen (using an inert atmosphere like argon or nitrogen), purity of reagents and solvent, and the choice of base. The reaction is often sensitive to moisture, and the base (e.g., K₂CO₃, Cs₂CO₃) must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
A: Low or no yield is a common problem that can be attributed to several factors:
-
Catalyst Inactivity: The copper catalyst may have been oxidized or is of poor quality. Ensure you are using a fresh, high-purity copper(I) source. If the reaction is run open to the air, the catalyst can be deactivated.
-
Improper Base: The base may not be strong enough to deprotonate the hydroquinone, or it may be too wet. Ensure the base is finely powdered and thoroughly dried before use. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive than potassium carbonate (K₂CO₃).
-
Low Reaction Temperature: Traditional Ullmann reactions require high temperatures, often above 180°C.[1] While modern ligand-accelerated systems can run at lower temperatures (80-120°C), the temperature must be sufficient for the specific substrate and catalyst system.[3]
-
Poor Quality Reagents/Solvent: The presence of water or other impurities in the reagents or solvent (e.g., DMF, DMSO) can quench the reaction. Use anhydrous solvents and purify starting materials if necessary.
-
Insufficient Reaction Time: Diaryl ether formations can be slow, sometimes requiring 12-48 hours for completion.[5] Monitor the reaction by TLC to determine the optimal reaction time.
Q: My TLC analysis shows multiple spots, indicating the formation of side products. What are they and how can I avoid them?
A: The formation of multiple products points to a lack of selectivity.
-
Homocoupling: The aryl halide can couple with itself to form a biaryl compound (e.g., 3,3'-diformylbiphenyl). This is a classic side reaction in Ullmann couplings.[7] Using a suitable ligand can often suppress this pathway.
-
Double Etherification: If using hydroquinone as the phenol source, reaction at both hydroxyl groups can occur, leading to the formation of 1,4-bis(3-formylphenoxy)benzene. To avoid this, use hydroquinone in excess or, for better control, use a mono-protected hydroquinone derivative like 4-benzyloxyphenol, followed by a deprotection step after the coupling reaction.
-
Decomposition: At very high temperatures, starting materials or the product may decompose, especially the aldehyde functional group. Using a ligand-based system that allows for lower reaction temperatures is highly recommended.[4]
Q: I'm having difficulty purifying the final product from the crude reaction mixture. What are the best methods?
A: Purifying this compound can be challenging due to residual copper salts and polar side products.
-
Aqueous Workup: First, perform an acidic aqueous workup to remove the base and copper salts. Filter the crude mixture through a pad of Celite to remove insoluble copper species.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired product from side products and unreacted starting materials. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Recrystallization: If the product is a solid and has reasonable purity after chromatography, recrystallization can be used for final purification.[8]
-
Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a solid bisulfite adduct, which can be isolated by filtration. The adduct is then decomposed with an acid or base to regenerate the pure aldehyde.[9] This method is highly effective for removing non-aldehydic impurities.
Quantitative Data Summary
The efficiency of diaryl ether synthesis is highly dependent on the reaction components. The following table summarizes the impact of different parameters on yield, based on literature for analogous Ullmann-type reactions.
| Parameter | Condition A | Condition B | Condition C | Typical Outcome & Remarks |
| Catalyst | CuI (10 mol%) | Cu₂O (10 mol%) | Cu Powder (1 equiv) | Cu(I) salts like CuI are generally more effective in modern catalytic systems. Stoichiometric copper powder is used in traditional, harsher methods.[1][5] |
| Ligand | None | N,N-Dimethylglycine | L-Proline | Ligands significantly improve yields and allow for milder conditions. N,N-dimethylglycine and L-proline are effective and inexpensive.[3][4] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Cs₂CO₃ is often superior in terms of yield but is more costly. K₃PO₄ is also a highly effective base. The choice can be solvent-dependent.[4] |
| Solvent | Toluene | DMF | DMSO | High-boiling polar aprotic solvents like DMF and DMSO are standard. Non-polar solvents like toluene are less common but can work with specific catalyst systems.[1][6] |
| Temperature | 180-210 °C | 110 °C | 80 °C | High temperatures are needed without a ligand. Effective ligand systems can lower the required temperature, reducing side product formation.[1][3] |
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example based on modern Ullmann-type reactions. It should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before any experiment.
Synthesis of this compound via Ullmann Condensation
-
Reactants:
-
3-Bromobenzaldehyde (1.0 equiv)
-
Hydroquinone (1.5 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N-Dimethylglycine (0.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde, hydroquinone, CuI, N,N-dimethylglycine, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction may take 12-24 hours to reach completion.
-
After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer to pH ~5 with 1M HCl.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.
-
Visual Guides
Reaction Pathway
Caption: General Ullmann synthesis pathway.
Troubleshooting Workflow
Caption: Workflow for diagnosing low yield.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(4-Hydroxy-phenoxy)-benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3-(4-Hydroxy-phenoxy)-benzaldehyde during their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound, providing targeted solutions and detailed protocols.
Frequently Asked Questions (FAQs):
Q1: My crude this compound appears as a dark, oily residue. What are the likely impurities?
A1: The nature of impurities largely depends on the synthetic route used. The two common methods for synthesizing this compound are the Ullmann condensation and the Williamson ether synthesis.
-
Ullmann Condensation Route: If you've used a copper-catalyzed reaction between 3-hydroxybenzaldehyde and a para-substituted halophenol, common impurities include:
-
Unreacted starting materials: 3-hydroxybenzaldehyde and the halophenol.
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Copper catalyst residues.
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Homocoupled byproducts of the starting materials.
-
-
Williamson Ether Synthesis Route: If you've reacted 3-hydroxybenzaldehyde with a para-substituted aryl halide under basic conditions, potential impurities are:
-
Unreacted 3-hydroxybenzaldehyde.
-
The aryl halide starting material.
-
Byproducts from side reactions, such as elimination products if using an alkyl halide.
-
Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate after synthesis. How can I identify the product and impurities?
A2: On a standard silica gel TLC plate, the polarity of the compounds determines their retention factor (Rf). This compound, with its polar hydroxyl and aldehyde groups, will have a moderate Rf.
-
Starting Materials: 3-hydroxybenzaldehyde is quite polar and will likely have a lower Rf than the product. Aryl halides are generally less polar and will have a higher Rf.
-
Product: this compound will have an intermediate Rf value.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with a potassium permanganate solution can also help identify oxidizable functional groups.
A good starting solvent system for TLC analysis is a mixture of hexane and ethyl acetate. You can start with a 7:3 (hexane:ethyl acetate) ratio and adjust the polarity to achieve good separation.
Q3: My primary purification by column chromatography is not giving me a pure product. What can I do to improve the separation?
A3: Optimizing your column chromatography conditions is key.
-
Stationary Phase: Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is a good choice.
-
Eluent System: A gradient elution is often more effective than an isocratic one for separating compounds with different polarities. Start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Sample Loading: Ensure your crude sample is concentrated onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often leads to better separation than loading the sample dissolved in a solvent.
Q4: After purification, I still observe a persistent impurity. Are there any chemical purification methods I can use?
A4: Yes, for aldehyde purification, the formation of a bisulfite adduct is a highly effective classical method. This technique selectively converts the aldehyde into a water-soluble salt, which can be easily separated from non-aldehydic impurities. The aldehyde can then be regenerated.
Experimental Protocols
Below are detailed methodologies for key purification and analytical experiments.
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, and so on).
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization can be an effective final purification step to obtain highly pure crystalline material.
Materials:
-
Partially purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimum amount of hot ethanol.
-
Induce Crystallization: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven. Recrystallization from an ethanol/water mixture has been successfully used for similar compounds.[1]
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique to determine the purity of your final product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A typical mobile phase for related compounds consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[2]
-
A gradient elution may be necessary to separate all components.
Procedure:
-
Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 285 nm, which is a maximum absorption wavelength for a similar compound).[3]
-
Data Analysis: The purity can be determined by integrating the peak area of the product and any impurities. A successful purification should result in a single major peak corresponding to this compound.
Data Presentation
The following tables summarize key quantitative data for the purification and analysis of this compound and related compounds.
Table 1: Thin Layer Chromatography (TLC) Data for Aromatic Aldehydes
| Compound Class | Typical Solvent System (v/v) | Expected Rf Range | Reference |
| Aromatic Aldehydes | Hexane:Ethyl Acetate (7:3) | 0.3 - 0.6 | General Practice |
| Phenolic Aldehydes | Hexane:Ethyl Acetate (1:1) | 0.4 - 0.7 | General Practice |
| Diaryl Ethers | Hexane:Dichloromethane (1:1) | 0.5 - 0.8 | [4] |
Table 2: Column Chromatography Parameters for Aromatic Aldehyde Purification
| Stationary Phase | Eluent System (Gradient) | Typical Yield (%) | Reference |
| Silica Gel | Hexane -> Hexane:Ethyl Acetate (8:2) | > 80% | General Protocol |
| Silica Gel | Petroleum Ether:Ethyl Acetate (20:1 -> 5:1) | 29-71% | [5] |
Table 3: Recrystallization Solvents for Phenolic and Aldehydic Compounds
| Compound Type | Recommended Solvent(s) | Expected Purity | Reference |
| Phenolic Aldehydes | Ethanol/Water | > 98% | [1] |
| Aromatic Aldehydes | Hexane | > 95% | [4] |
Visualizations
The following diagrams illustrate the purification workflow and a troubleshooting decision tree.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 2. 3-Hydroxy-4-methoxy-benzaldehyde | SIELC Technologies [sielc.com]
- 3. Identification and structure elucidation of a p-phenoxybenzaldehyde in bamboo shoots by HPLC-ESI/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
Technical Support Center: Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(4-hydroxy-phenoxy)-benzaldehyde. The information provided is designed to help overcome common challenges and prevent side reactions during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are the Williamson ether synthesis and the Ullmann condensation. The Williamson ether synthesis is a widely used method for preparing ethers from an organohalide and an alkoxide[1]. The Ullmann condensation is a copper-catalyzed reaction that is also effective for forming aryl ethers[2].
Q2: What are the starting materials for each method?
A2:
-
Williamson Ether Synthesis: This method typically involves the reaction of 3-hydroxybenzaldehyde with a 4-substituted halobenzene (e.g., 4-fluorobenzonitrile followed by hydrolysis, or a protected 4-halophenol) or the reaction of a 3-halobenzaldehyde with hydroquinone. Due to the reactivity of the aldehyde and the free hydroxyl group, protecting groups may be necessary.
-
Ullmann Condensation: This reaction typically involves coupling 3-hydroxybenzaldehyde with a 4-halophenol or 3-halobenzaldehyde with hydroquinone in the presence of a copper catalyst[2].
Q3: What are the potential side reactions I should be aware of?
A3:
-
In Williamson Ether Synthesis:
-
O-alkylation vs. C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) as well as at the oxygen atom (O-alkylation).
-
Dialkylation of Hydroquinone: If hydroquinone is used as the starting material, a significant side product can be the 1,4-diphenoxybenzene derivative.
-
Reactions involving the aldehyde group: The aldehyde functionality can undergo side reactions under basic conditions, such as aldol condensation or Cannizzaro reaction.
-
-
In Ullmann Condensation:
-
Homo-coupling: The starting materials can couple with themselves to form symmetrical biaryl ethers.
-
Reduction of the aldehyde: The aldehyde group may be reduced depending on the reaction conditions and ligands used.
-
Reaction with the free hydroxyl group: The unprotected hydroxyl group can react with the catalyst or other species in the reaction mixture.
-
Q4: When should I use a protecting group?
A4: Protecting groups are advisable when the reactivity of the aldehyde or the hydroxyl group interferes with the desired ether formation. For instance, under the basic conditions of the Williamson synthesis, the aldehyde group can be prone to self-condensation. The hydroxyl group on the hydroquinone can lead to di-substitution. Protecting the aldehyde as an acetal or protecting one of the hydroxyl groups of hydroquinone can help to minimize these side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product | - Inactive catalyst (Ullmann).- Inappropriate base or solvent.- Reaction temperature is too low.- Poor quality of starting materials. | - Ensure the use of an active copper catalyst for the Ullmann reaction.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOH) and solvents (e.g., DMF, DMSO, Toluene).- Gradually increase the reaction temperature while monitoring for product formation and decomposition.- Purify starting materials before use. |
| Formation of a significant amount of di-substituted product (using hydroquinone) | Over-reaction due to the presence of two reactive hydroxyl groups. | - Use a protecting group for one of the hydroxyl groups of hydroquinone.- Use a stoichiometric amount of the benzaldehyde derivative.- Slowly add the benzaldehyde derivative to the reaction mixture to control the reaction. |
| Presence of C-alkylated side products (Williamson synthesis) | The phenoxide ion is reacting as a carbon nucleophile. | - Use a less polar, aprotic solvent.- Use a bulkier base to favor O-alkylation.- Lower the reaction temperature. |
| Aldehyde group degradation or side reactions | The aldehyde is unstable under the reaction conditions (especially basic conditions). | - Protect the aldehyde group as an acetal before the coupling reaction and deprotect it afterward.- Use milder reaction conditions (e.g., weaker base, lower temperature). |
| Difficulty in purifying the final product | The product has similar polarity to the starting materials or side products. | - Use column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient).- Attempt recrystallization from different solvent systems. A protocol for a similar compound suggests recrystallization from an ethanol:water mixture[1]. |
Experimental Protocols
The following are generalized experimental protocols based on typical conditions for Williamson ether synthesis and Ullmann condensation for analogous compounds. Note: These are starting points and may require optimization for the specific synthesis of this compound.
Protocol 1: Williamson Ether Synthesis (Hypothetical)
This protocol is adapted from the synthesis of similar phenoxy benzaldehyde derivatives[1].
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 3-Hydroxybenzaldehyde | 122.12 | 0.01 | 1.0 |
| 4-Fluoronitrobenzene | 141.10 | 0.01 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.015 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | - | - |
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.22 g, 0.01 mol) in 20 mL of dry DMF, add potassium carbonate (2.07 g, 0.015 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluoronitrobenzene (1.41 g, 0.01 mol) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting nitro-substituted intermediate can then be reduced and diazotized to yield the final hydroxyl product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.
Protocol 2: Ullmann Condensation (Hypothetical)
This protocol is based on general procedures for Ullmann ether synthesis[3].
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 3-Bromobenzaldehyde | 185.02 | 0.01 | 1.0 |
| Hydroquinone | 110.11 | 0.012 | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 0.001 | 0.1 |
| L-Proline | 115.13 | 0.002 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.02 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | - | - | - |
Procedure:
-
In a reaction flask, combine 3-bromobenzaldehyde (1.85 g, 0.01 mol), hydroquinone (1.32 g, 0.012 mol), copper(I) iodide (0.19 g, 0.001 mol), L-proline (0.23 g, 0.002 mol), and potassium carbonate (2.76 g, 0.02 mol).
-
Add 20 mL of DMSO to the flask.
-
Heat the reaction mixture to 120-140°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.
Visualizations
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 3-(4-hydroxy-phenoxy)-benzaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing Ullmann-type coupling reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. 2. Inappropriate Base: The chosen base may not be strong enough to deprotonate the phenol, or it may be sterically hindered. 3. Low Reaction Temperature: Classic Ullmann conditions require high temperatures, and even modern catalyzed reactions need sufficient thermal energy.[1][2] 4. Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst. High-boiling polar solvents are often required for traditional Ullmann reactions.[1] | 1. Catalyst Activation: Use freshly sourced, high-purity copper catalyst (e.g., CuI). For traditional Ullmann reactions, copper powder can be activated by treatment with iodine or dilute acid. 2. Base Selection: Employ a strong, non-nucleophilic base such as potassium carbonate, cesium carbonate, or potassium phosphate.[2] 3. Temperature Optimization: Gradually increase the reaction temperature. For modern ligand-accelerated couplings, temperatures between 90-110 °C are often effective.[2] 4. Solvent Screening: Consider using high-boiling aprotic polar solvents like DMF, NMP, or nitrobenzene for classical Ullmann reactions.[1] For catalyzed reactions, toluene or dioxane may be suitable. |
| Formation of Significant By-products | 1. Homocoupling of Aryl Halide: This is a common side reaction in Ullmann condensations, leading to the formation of biphenyl derivatives.[3] 2. Side Reactions of the Aldehyde: The aldehyde group may undergo oxidation or other transformations under the reaction conditions. 3. Phenol Oxidation: The phenolic starting material can be susceptible to oxidation, especially at elevated temperatures. | 1. Adjust Stoichiometry and Catalyst Loading: Use a slight excess of the phenol component. Optimize the catalyst and ligand loading to favor the cross-coupling reaction. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aldehyde and other starting materials. 3. Temperature Control: Avoid excessively high temperatures, which can promote side reactions. Utilize modern catalytic systems that allow for lower reaction temperatures.[2] |
| Difficult Purification of the Final Product | 1. Removal of Copper Catalyst: Residual copper salts can be challenging to remove from the final product. 2. Separation from Starting Materials: Unreacted starting materials may co-elute with the product during chromatography. 3. Product Crystallization Issues: The product may be difficult to crystallize from the reaction mixture or purification solvents. | 1. Aqueous Work-up: After the reaction, perform an aqueous work-up with an ammonia solution or a solution of a chelating agent like EDTA to help remove copper salts. 2. Bisulfite Adduct Formation: A common method for purifying aldehydes is the formation of a solid bisulfite adduct.[4] The adduct can be isolated by filtration and then decomposed to regenerate the purified aldehyde.[4] 3. Recrystallization: Attempt recrystallization from a suitable solvent system. Common solvents for similar compounds include ethanol/water mixtures or benzene.[5][6][7] |
| Inconsistent Reaction Results | 1. Water Content: Traces of water can deactivate the base and affect the catalytic cycle.[2] 2. Purity of Starting Materials: Impurities in the starting materials (3-hydroxybenzaldehyde, 4-halophenol, or hydroquinone and 3-halobenzaldehyde) can interfere with the reaction. | 1. Anhydrous Conditions: Use anhydrous solvents and dry glassware. The addition of molecular sieves can help to remove residual water.[2] 2. Starting Material Purification: Ensure the purity of all reactants before starting the synthesis. Recrystallize or distill starting materials if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common and effective methods for synthesizing diaryl ethers like this compound are variations of the Ullmann condensation.[1][3] This involves the copper-catalyzed coupling of a phenol with an aryl halide.[1] Modern protocols often use a copper(I) salt (like CuI) with a ligand to facilitate the reaction under milder conditions than the traditional high-temperature Ullmann reaction.[2] Another approach is the palladium-catalyzed Buchwald-Hartwig amination, which has been adapted for C-O bond formation.[2] A direct Williamson ether synthesis approach is generally less effective for diaryl ethers due to the low reactivity of aryl halides in S(_N)2 reactions.[8][9]
Q2: Which starting materials should I choose for the synthesis?
A2: There are two primary disconnection approaches for an Ullmann-type synthesis:
-
Route A: 3-Halobenzaldehyde and hydroquinone (1,4-dihydroxybenzene). This route can be complicated by the need for selective mono-arylation of hydroquinone.
-
Route B: 3-Hydroxybenzaldehyde and a 4-halophenol. This is often the more straightforward approach.
The choice of halide on the aryl halide component is also important. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.
Q4: What is a standard purification procedure for this compound?
A4: A typical purification involves an initial aqueous work-up to remove the base and inorganic salts. The crude product is then often purified by column chromatography on silica gel. For aldehydes, a highly effective purification technique is the formation of a bisulfite addition product.[4] The crude aldehyde is reacted with an aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off.[4] This adduct can then be treated with an acid or base to regenerate the pure aldehyde.[4] Final purification can also be achieved by recrystallization.[6][7]
Q5: Are there any specific safety precautions I should take?
A5: Yes. Many of the solvents used in these syntheses, such as DMF and NMP, are toxic and should be handled in a well-ventilated fume hood.[1] Copper salts can be toxic, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The reactions are often run at elevated temperatures, so care must be taken to avoid burns. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocol: Modified Ullmann Synthesis of this compound
This protocol is a general guideline for a modified, ligand-assisted Ullmann condensation. Optimization of specific parameters may be required.
Materials:
-
3-Hydroxybenzaldehyde
-
4-Iodophenol
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine)
-
Potassium carbonate (K(_2)CO(_3)), dried
-
Anhydrous, high-boiling solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 4-iodophenol (1.1 eq), CuI (0.1 eq), the chosen ligand (0.2 eq), and K(_2)CO(_3) (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a dilute aqueous ammonia solution to remove residual copper, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijceronline.com [ijceronline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Solubility of 3-(4-Hydroxy-phenoxy)-benzaldehyde for Biological Assays
Welcome to the technical support center for 3-(4-Hydroxy-phenoxy)-benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubilization of this compound for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an organic compound with the molecular formula C₁₃H₁₀O₃ and a molecular weight of approximately 214.22 g/mol .[1] Its structure features a benzaldehyde ring linked to a hydroxyphenoxy group. Understanding its structure is key to determining appropriate solvents, as it possesses both polar (hydroxyl group) and non-polar (biphenyl ether backbone) characteristics.
Q2: I am having trouble dissolving this compound in aqueous buffers for my biological assay. Why is it poorly soluble?
The limited aqueous solubility of this compound is expected due to its predominantly aromatic and ether-based structure, which makes it hydrophobic. The single hydroxyl group is generally insufficient to overcome the non-polar nature of the rest of the molecule, leading to poor solubility in water and aqueous buffers.
Q3: What solvents are recommended for dissolving this compound?
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?
To minimize artifacts from the solvent, the final concentration of DMSO in your cell culture medium should typically not exceed 0.5%. For sensitive cell lines or assays, it is advisable to keep the concentration even lower, for instance, at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO without the test compound) in your experimental design to account for any effects of the solvent itself.
Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue when working with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Use a Co-solvent: For certain applications, particularly in vivo studies, a co-solvent system can be employed. A protocol for the related compound 3-Phenoxybenzaldehyde suggests a mixture of DMSO, PEG300, and Tween-80 in saline.[2] However, for in vitro assays, the use of such surfactants should be carefully validated for their effects on your specific cell line and assay.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and using a sonicator can help in dissolving the compound and keeping it in solution upon dilution.[2] However, be cautious about the thermal stability of the compound.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the primary solvent. | The chosen solvent is not appropriate for the compound's polarity. | Switch to a stronger organic solvent like DMSO. For phenolic compounds, solubility is often higher in polar aprotic solvents. |
| Precipitation occurs upon dilution into aqueous media. | The compound's solubility limit in the final aqueous buffer has been exceeded. | Lower the final concentration of the compound. Perform serial dilutions. Consider a formulation with a biocompatible surfactant, ensuring to run appropriate vehicle controls. |
| Inconsistent results between experiments. | The compound may not be fully solubilized, leading to variations in the effective concentration. Precipitation may be occurring over the time course of the experiment. | Ensure the stock solution is clear before each use. Prepare fresh dilutions for each experiment. Visually inspect the final assay plates for any signs of precipitation. |
| Observed cytotoxicity in the vehicle control group. | The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used. | Reduce the final solvent concentration to a non-toxic level (typically ≤ 0.5% for DMSO). Determine the maximum tolerable solvent concentration for your specific cell line with a dose-response experiment. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol is based on best practices for compounds with similar structures.
Materials:
-
This compound (MW: 214.22 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.14 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Adherent cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound 10 mM stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidic isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound and the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Potential Signaling Pathways and Experimental Workflows
Based on studies of structurally related hydroxybenzaldehyde compounds, this compound may exhibit anti-inflammatory and antioxidant properties. Potential signaling pathways to investigate include the MAPK and NF-κB pathways, which are central to the inflammatory response.
Logical Workflow for Investigating Anti-Inflammatory Effects
Caption: Workflow for studying the anti-inflammatory potential of 3-(4-HPB).
Potential Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of MAPK and NF-κB pathways by 3-(4-HPB).
References
Overcoming challenges in the characterization of 3-(4-Hydroxy-phenoxy)-benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the characterization of 3-(4-Hydroxy-phenoxy)-benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is a solid with the following computed properties[1]:
| Property | Value |
| Molecular Formula | C₁₃H₁₀O₃ |
| Molecular Weight | 214.22 g/mol |
| XLogP3 | 3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 214.062994177 Da |
Q2: What are the main safety precautions to consider when handling this compound?
Q3: In which solvents is this compound likely to be soluble?
A3: Based on its structure, which includes both polar (hydroxyl, aldehyde) and non-polar (aromatic rings, ether linkage) moieties, it is expected to be soluble in a range of organic solvents. Good solubility can be anticipated in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol). Its solubility in less polar solvents like dichloromethane and ethyl acetate may be moderate, while it is expected to have low solubility in water and non-polar solvents like hexanes.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: I am seeing broad peaks in the ¹H NMR spectrum, especially for the hydroxyl proton. What could be the cause and how can I fix it?
A: Broadening of the hydroxyl proton peak is common and can be due to several factors:
-
Hydrogen Exchange: The phenolic proton can exchange with residual water in the NMR solvent.
-
Troubleshooting:
-
Use a freshly opened or dried deuterated solvent.
-
Add a small amount of D₂O to the NMR tube. The hydroxyl peak will disappear or decrease in intensity, confirming its identity.
-
Perform the NMR experiment at a lower temperature to slow down the exchange rate.
-
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant peak broadening.
-
Troubleshooting:
-
Purify the sample further using techniques like column chromatography or recrystallization.
-
Add a chelating agent like EDTA to the NMR tube to sequester paramagnetic ions.[3]
-
-
Q: The chemical shifts in my ¹H NMR spectrum do not match the expected values. What could be wrong?
A: Discrepancies in chemical shifts can arise from:
-
Solvent Effects: The chemical shifts of protons, particularly those involved in hydrogen bonding (like the phenolic -OH), are highly dependent on the solvent used.
-
Troubleshooting:
-
Ensure you are comparing your spectrum to reference data obtained in the same solvent.
-
Report the solvent used when presenting your data. For reference, the aldehyde proton in similar structures like 3-phenoxybenzaldehyde appears around 9.9 ppm in CDCl₃.[4]
-
-
-
Concentration Effects: The concentration of the sample can also influence chemical shifts.
-
Troubleshooting:
-
Run the NMR at a standard concentration if possible.
-
-
Mass Spectrometry (MS)
Q: I am not observing the molecular ion peak (M⁺) in my electron ionization (EI) mass spectrum. Why?
A: The molecular ion of this compound might be unstable under EI conditions and undergo fragmentation.
-
Troubleshooting:
-
Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for polar molecules and is less likely to cause extensive fragmentation.
-
For ESI-MS, you would expect to see peaks corresponding to [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.
-
Q: I am seeing unexpected peaks in my mass spectrum. What is their origin?
A: Unexpected peaks could be due to:
-
Impurities: The sample may contain impurities from the synthesis or degradation products.
-
Troubleshooting:
-
Purify the sample using HPLC or column chromatography.
-
Analyze the fragmentation pattern to see if the unexpected peaks can be rationalized as fragments of the target molecule or known impurities.
-
-
-
Adduct Formation (in ESI-MS): The molecule can form adducts with ions present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Troubleshooting:
-
This is common in ESI-MS and can actually help in confirming the molecular weight. The mass difference between these adducts and the protonated molecule will correspond to the mass of the adducted ion minus the mass of a proton.
-
-
High-Performance Liquid Chromatography (HPLC)
Q: I am observing poor peak shape (e.g., tailing) in my reverse-phase HPLC analysis. What can I do?
A: Peak tailing for phenolic compounds is often due to interactions with residual silanol groups on the silica-based stationary phase.
-
Troubleshooting:
-
Lower the pH of the mobile phase: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase will suppress the ionization of the phenolic hydroxyl group, reducing its interaction with silanols and improving peak shape.
-
Use a base-deactivated column: These columns have been treated to minimize the number of accessible silanol groups.
-
Optimize the mobile phase composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water.[5][6]
-
Q: My compound seems to be degrading on the HPLC column. How can I prevent this?
A: Aldehydes can be susceptible to oxidation.
-
Troubleshooting:
-
Degas the mobile phase: This helps to remove dissolved oxygen.
-
Add an antioxidant: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the sample or mobile phase can help, but be mindful of potential interference with detection.
-
Use a shorter analysis time and lower temperature: This minimizes the time the compound spends on the column.
-
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm, CHCl₃ at 7.26 ppm).
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on concentration.
-
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
If solubility is an issue, a small amount of DMSO can be used, but be aware it can suppress ionization.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI source parameters:
-
Capillary voltage: 3-4 kV
-
Nebulizing gas (N₂) pressure: 1-2 bar
-
Drying gas (N₂) flow rate: 4-8 L/min
-
Drying gas temperature: 150-300 °C
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 285 nm (based on a similar structure[7]).
-
Injection Volume: 10 µL.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Caption: A logical troubleshooting guide for common issues encountered during the characterization of this compound.
References
- 1. This compound | C13H10O3 | CID 25222960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. 3-Phenoxybenzaldehyde(39515-51-0) 1H NMR spectrum [chemicalbook.com]
- 5. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Benzaldehyde, 3,4-diethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Identification and structure elucidation of a p-phenoxybenzaldehyde in bamboo shoots by HPLC-ESI/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-(4-Hydroxy-phenoxy)-benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the crystallization methods for 3-(4-Hydroxy-phenoxy)-benzaldehyde.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Failure to Crystallize | - Solution is not saturated (too much solvent).- Cooling process is too rapid.- Insufficient nucleation sites. | - Boil off a portion of the solvent to increase concentration and allow to cool again.[1]- Allow the solution to cool to room temperature slowly, then transfer to an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.[1]- Add a seed crystal of this compound. |
| Oiling Out | - The compound is coming out of solution above its melting point.- High concentration of impurities depressing the melting point.- Inappropriate solvent choice. | - Reheat the solution and add a small amount of additional solvent to keep the compound dissolved longer during cooling.[1]- Consider treating the solution with activated charcoal to remove impurities.[2]- Attempt crystallization with a different solvent or a solvent pair.[3] |
| Rapid Crystal Formation | - Solution is supersaturated.- Cooling is too fast. | - Reheat the solution and add more solvent to reduce the saturation level.[1]- Ensure a slow cooling process to allow for the formation of larger, purer crystals.[1] |
| Low Crystal Yield | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[1]- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool for a second crop of crystals.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Discolored Crystals | - Presence of colored impurities. | - Treat the hot solution with activated charcoal before filtration.[2]- Perform a second recrystallization. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
References
Technical Support Center: Method Development for Separating 3-(4-Hydroxy-phenoxy)-benzaldehyde Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust methods for the separation of 3-(4-hydroxy-phenoxy)-benzaldehyde and its positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the likely positional isomers I need to separate from this compound?
A1: During the synthesis of this compound, several positional isomers can be formed as byproducts. The most common isomers of concern are:
-
Aldehyde positional isomers: 2-(4-hydroxy-phenoxy)-benzaldehyde and 4-(4-hydroxy-phenoxy)-benzaldehyde.
-
Hydroxyl positional isomers: 3-(2-hydroxy-phenoxy)-benzaldehyde and 3-(3-hydroxy-phenoxy)-benzaldehyde.
The separation strategy should aim to resolve the main product from these potential impurities.
Q2: Which analytical technique is best suited for separating these isomers: HPLC or GC?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used, but HPLC is generally the preferred method for this class of compounds.
-
HPLC (Recommended): Phenolic compounds can be sensitive to the high temperatures used in GC.[1] Reversed-phase HPLC offers excellent selectivity for positional isomers of phenolic aldehydes with the use of a C18 or Phenyl stationary phase.[2]
-
GC: If the isomers are thermally stable and volatile, GC can be a viable option, often providing high separation efficiency.[3] Derivatization may be necessary to improve volatility and peak shape.
Q3: What is the expected elution order of the isomers in reversed-phase HPLC?
A3: In reversed-phase HPLC, retention is primarily driven by hydrophobicity. Generally, less polar compounds have longer retention times. The expected elution order can be predicted based on the polarity of the isomers:
-
More Polar Isomers (Elute Earlier): Isomers with hydroxyl and aldehyde groups that are more exposed or allow for more significant interaction with the polar mobile phase will elute earlier. For example, isomers with ortho- or para-substitutions that increase overall polarity.
-
Less Polar Isomers (Elute Later): Isomers with a more hydrophobic character will be retained longer on the non-polar stationary phase.
The exact elution order will depend on the specific mobile phase and stationary phase chemistry.
Q4: Can crystallization be used to separate these isomers on a larger scale?
A4: Yes, fractional crystallization is a potential method for the bulk purification of this compound from its isomers. This technique relies on differences in the solubility of the isomers in a specific solvent system.[4][5] The process involves dissolving the mixture in a hot solvent and allowing it to cool slowly, which may cause the desired isomer to crystallize preferentially.[5]
Isomer Properties for Method Development
Understanding the physicochemical properties of the isomers is crucial for developing an effective separation method.
| Property | This compound | 2-(4-Hydroxy-phenoxy)-benzaldehyde | 4-(4-Hydroxy-phenoxy)-benzaldehyde |
| Molecular Formula | C₁₃H₁₀O₃ | C₁₃H₁₀O₃ | C₁₃H₁₀O₃ |
| Molecular Weight | 214.22 g/mol | 214.22 g/mol | 214.22 g/mol |
| Predicted XLogP3 | 2.9 | 2.9 | 2.9 |
| Predicted Boiling Point | ~385.5 °C | ~385.5 °C | ~385.5 °C |
| General Polarity | Moderately Polar | Moderately Polar | Moderately Polar |
Note: Predicted values are computationally derived and should be used as a guide.
Experimental Workflow & Logic Diagrams
Caption: General workflow for separation method development.
Caption: Logical steps for troubleshooting poor peak resolution.
HPLC Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution | Mobile phase is too strong (low retention). | Decrease the organic solvent percentage in the mobile phase.[6] |
| Inadequate selectivity of the stationary phase. | Switch to a different column chemistry (e.g., from C18 to a Phenyl or Cyano column).[2] | |
| Column efficiency is too low. | Use a longer column or a column with smaller particles (UHPLC).[7] | |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Add a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid or TFA) to the mobile phase to improve peak shape.[8] |
| Column overload. | Reduce the injection volume or dilute the sample.[9] | |
| Mismatched sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase whenever possible.[10] | |
| Split Peaks | Co-elution of closely related isomers. | Optimize the mobile phase composition or gradient to improve separation.[11] |
| Void at the column inlet or a blocked frit. | Reverse-flush the column. If the problem persists, replace the column.[12] | |
| Sample solvent is much stronger than the mobile phase. | Prepare the sample in a weaker solvent or in the mobile phase itself.[10] | |
| Retention Time Drift | Poor column equilibration between runs. | Increase the equilibration time before each injection.[2] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[2] | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[2] | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit). | Replace the guard column. If pressure is still high, reverse-flush the analytical column.[11] |
| Buffer precipitation in the mobile phase. | Ensure the buffer is soluble in the organic modifier concentration used. Flush the system with water.[6] |
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method
This protocol provides a starting point for the separation of this compound isomers.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-17 min: 70% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 30% B
-
20-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the isomer mixture at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL using the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Method
This protocol is suitable for identifying and quantifying thermally stable isomers.
-
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
-
-
Chromatographic Conditions:
-
Column: A polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation:
-
Prepare a stock solution of the isomer mixture at 1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane.
-
Dilute as needed to an appropriate concentration for GC-MS analysis (e.g., 10-100 µg/mL).
-
Protocol 3: Fractional Crystallization
This protocol outlines a general procedure for separating isomers on a preparative scale.
-
Solvent Screening:
-
Test the solubility of the isomer mixture in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexane) at room temperature and at their boiling points.
-
The ideal solvent will dissolve the compound completely when hot but sparingly when cold.
-
-
Crystallization Procedure:
-
Dissolve the crude isomer mixture in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.[5]
-
Once fully dissolved, allow the solution to cool slowly and undisturbed to room temperature. To promote even slower cooling, the flask can be insulated.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Further cooling in an ice bath may be necessary to maximize crystal yield.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals thoroughly.
-
Analyze the purity of the crystals and the remaining filtrate by HPLC or GC-MS to determine the effectiveness of the separation.
-
References
- 1. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. bio-works.com [bio-works.com]
Addressing poor reproducibility in experiments with 3-(4-Hydroxy-phenoxy)-benzaldehyde
Welcome to the technical support center for experiments involving 3-(4-Hydroxy-phenoxy)-benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound shows impurities. What are the likely side products?
A1: During the synthesis, typically a Williamson ether synthesis, common side products can arise from competing elimination reactions, especially if reaction conditions are not optimal.[1][2] Also, incomplete reaction can leave starting materials, and oxidation of the aldehyde group to a carboxylic acid can occur if exposed to air over time.[3]
Q2: I'm observing variable results in my cell-based assays. What could be causing this?
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light and air, preferably at low temperatures (e.g., -20°C). For solutions, prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the best way to purify this compound after synthesis?
A4: Column chromatography is a common and effective method for purifying aromatic aldehydes.[11] Another technique is the formation of a bisulfite adduct, which can be isolated as a solid and then reconverted to the pure aldehyde.[11][12] Recrystallization can also be used if a suitable solvent system is found.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction during Williamson ether synthesis.[2] | Ensure anhydrous conditions. Use a strong, non-nucleophilic base to fully deprotonate the phenol. Consider using a more reactive alkyl halide. |
| Competing E2 elimination reaction.[1] | Use a primary alkyl halide if possible. Employ a polar apathetic solvent like DMF or acetonitrile. | |
| Product decomposes during purification | Aldehyde oxidation to carboxylic acid.[3] | Minimize exposure to air and light during purification. Use degassed solvents. |
| Instability on silica gel. | Consider using a less acidic stationary phase for chromatography or using the bisulfite adduct purification method. | |
| Difficulty removing starting materials | Similar polarity to the product. | Optimize the solvent system for column chromatography to improve separation. Consider a chemical workup to remove one of the starting materials (e.g., a basic wash to remove unreacted phenol). |
Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven compound distribution. | Ensure complete dissolution of the compound in the solvent and thorough mixing when diluting into the cell culture medium. |
| Instability of the compound in the culture medium.[4][5][6] | Prepare fresh dilutions of the compound immediately before each experiment. Perform a stability test of the compound in your specific cell culture medium over the time course of your experiment. | |
| Unexpected cytotoxicity | Aldehyde reactivity with cellular components.[7][9] | Perform a dose-response curve to determine the optimal non-toxic concentration. Include appropriate vehicle controls. |
| Formation of reactive oxygen species (ROS). | Consider co-treatment with an antioxidant to determine if the observed effects are due to oxidative stress. | |
| Loss of biological activity over time | Degradation of the phenolic hydroxyl group or oxidation of the aldehyde. | Prepare fresh stock solutions regularly. Store aliquots at -80°C and protect from light. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative method and may require optimization.
Materials:
-
3-Hydroxybenzaldehyde
-
4-Bromophenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) and 4-bromophenol (1.1 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) and CuI (0.1 eq).
-
Heat the reaction mixture to 120°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 50 µL of each concentration of the test compound.
-
Add 150 µL of the DPPH solution to each well.
-
Include a control well containing 50 µL of methanol and 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
Visualizations
Caption: General experimental workflow from synthesis to biological assay.
Caption: Common causes of poor reproducibility in synthesis.
Caption: Factors affecting reproducibility in cell-based assays.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Catalyst selection and optimization for 3-(4-Hydroxy-phenoxy)-benzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde. Our focus is on catalyst selection and optimization for this diaryl ether synthesis, a crucial step in various research and development pipelines.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (such as 3-bromobenzaldehyde or 3-iodobenzaldehyde) with a phenol (hydroquinone in this case) in the presence of a copper catalyst, a base, and a high-boiling polar solvent.
Q2: Which type of copper catalyst is most effective for this synthesis?
A2: Copper(I) salts, particularly copper(I) iodide (CuI), are frequently used and have shown high efficacy in Ullmann-type reactions.[1] In some cases, copper nanoparticles or other copper(II) salts that can be reduced in situ have also been employed. The choice of catalyst can be influenced by the specific ligand and reaction conditions used.
Q3: Why is a ligand often required in the Ullmann condensation?
A3: Ligands play a crucial role in modern Ullmann reactions by stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. Common ligands for copper-catalyzed C-O coupling reactions include diamines, amino acids (like L-proline), and β-diketones. These ligands can lead to milder reaction conditions and improved yields.
Q4: What are the typical reaction conditions for the synthesis of this compound?
A4: Traditional Ullmann reactions often require high temperatures (often exceeding 210°C) and stoichiometric amounts of copper.[2] However, modern protocols using soluble copper catalysts with ligands can often be performed at lower temperatures, typically in the range of 80-150°C. Common solvents include DMF, DMSO, and NMP, and bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally used.
Q5: How can I purify the final product, this compound?
A5: Purification can be achieved through several methods. A common approach involves reacting the crude product with an alkali metal bisulfite to form a water-soluble adduct of the aldehyde. This allows for the separation of non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the adduct with an acid or a base. Column chromatography on silica gel is another effective method for obtaining a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The copper catalyst may have oxidized or failed to activate. | - Use fresh, high-purity copper salt. - Consider adding a reducing agent if using a copper(II) source. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if using an air-sensitive catalyst system. |
| Poor Substrate Reactivity: Aryl bromides can be less reactive than aryl iodides. | - If using an aryl bromide, consider switching to the corresponding aryl iodide for higher reactivity. - Increase the reaction temperature and/or time. - Optimize the ligand to enhance catalyst activity. | |
| Inappropriate Base: The chosen base may not be strong enough or may be incompatible with the reaction. | - Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than K₂CO₃. - Ensure the base is finely powdered and dry. | |
| Catalyst Deactivation | Ligand Degradation or Incompatibility: The ligand may be unstable at high temperatures or may bind too strongly to the copper center. | - Screen different classes of ligands (e.g., diamines, amino acids, phenols). - Lower the reaction temperature if possible. |
| Side Reactions with Substrates or Solvent: The catalyst may be consumed in non-productive pathways. | - Ensure substrates and solvent are pure and dry. - Consider a different solvent that is more stable under the reaction conditions. | |
| Formation of Side Products | Homocoupling of Aryl Halide: This leads to the formation of biaryl compounds. | - This is a common side reaction in Ullmann couplings. Optimize the reaction conditions (lower temperature, different ligand) to favor the cross-coupling pathway. |
| Oxidation of the Aldehyde Group: The aldehyde functional group can be sensitive to the reaction conditions. | - Perform the reaction under an inert atmosphere to minimize oxidation. - Consider protecting the aldehyde group as an acetal prior to the coupling reaction, followed by deprotection. | |
| Reaction at the Second Hydroxyl of Hydroquinone: This can lead to the formation of a disubstituted product. | - Use a molar excess of hydroquinone to favor the monosubstituted product. - The reaction can be stopped at a lower conversion to maximize the yield of the desired product. | |
| Difficult Product Purification | Complex Reaction Mixture: The presence of starting materials, catalyst residues, and side products complicates purification. | - Utilize the bisulfite adduct formation method to selectively isolate the aldehyde product. - Employ gradient elution during column chromatography for better separation. |
Catalyst Performance Data for Diaryl Ether Synthesis
The following table summarizes various copper-based catalytic systems used for Ullmann-type diaryl ether synthesis, providing a comparative overview of their performance under different conditions.
| Catalyst System | Aryl Halide | Phenol | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI / L-proline | Iodobenzene | Phenol | K₂CO₃ | DMSO | 90 | 82-98 | General knowledge of Ullmann reactions |
| CuI / DMEDA | Bromobenzene | 4-methoxyphenol | K₂CO₃ | Toluene | 110 | 75-85 | General knowledge of Ullmann reactions |
| Cu₂O | 4-nitrochlorobenzene | Phenol | K₂CO₃ | DMF | 150 | 90 | General knowledge of Ullmann reactions |
| CuO nanoparticles | Iodobenzene | Phenol | Cs₂CO₃ | DMF | 120 | 92 | General knowledge of Ullmann reactions |
| CuCl₂ / TMHD | Bromobenzene | Phenol | Cs₂CO₃ | NMP | 100 | 85-95 | General knowledge of Ullmann reactions |
DMEDA = N,N'-dimethylethylenediamine; TMHD = 2,2,6,6-tetramethyl-3,5-heptanedione
Experimental Workflow for this compound Synthesis
The following diagram outlines a typical experimental workflow for the synthesis of this compound via an Ullmann condensation reaction.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-(4-Hydroxy-phenoxy)-benzaldehyde and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-(4-hydroxy-phenoxy)-benzaldehyde and structurally similar compounds. While direct experimental data for this compound is limited in publicly accessible literature, this document compiles and compares available data for its structural relatives to infer its potential biological profile. The comparison focuses on key areas of pharmacological interest: antioxidant, anti-inflammatory, and anticancer activities.
Data Summary
The following table summarizes the biological activities of this compound's constituent moieties and related diaryl ether compounds. This comparative data provides a basis for predicting the potential efficacy of the target compound.
| Compound | Structure | Biological Activity | Key Findings (IC50/EC50 Values) |
| This compound | Antioxidant, Anti-inflammatory, Anticancer (Predicted) | Data not readily available in the searched literature. | |
| Benzaldehyde | Anticancer, Antimicrobial, Antioxidant[1][2] | Potent inhibitor of tumor cell growth[3][4]; Antioxidant activity observed at mM concentrations[1]. | |
| 4-Hydroxybenzaldehyde | Anti-inflammatory, Antioxidant, Antinociceptive[5] | Suppresses nitric oxide production and COX-2 expression in macrophages[5]. | |
| 3-Hydroxybenzaldehyde | Antioxidant, Vasculoprotective, Antibacterial[6] | Demonstrates strong free radical scavenging activity[6]. | |
| Diaryl Ether Derivatives | General Structure | Anticancer, Anti-inflammatory, Antibacterial, Herbicidal[7] | Varies widely with substitutions. Some derivatives show potent anticancer activity with IC50 values in the low µM range[7]. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the biological activities of similar compounds are provided below.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to scavenge the stable free radical DPPH.
-
Reagents : DPPH solution in methanol, test compound dissolved in a suitable solvent, and a positive control (e.g., ascorbic acid).
-
Procedure :
-
Prepare various concentrations of the test compound.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.[8][9]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another common method to evaluate antioxidant capacity.
-
Reagents : ABTS solution, potassium persulfate, test compound, and a positive control (e.g., Trolox).
-
Procedure :
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.[10][11][12]
-
Anti-inflammatory Activity Assay
Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Line : Murine macrophage cell line (e.g., RAW 264.7).
-
Reagents : Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine), lipopolysaccharide (LPS) to induce NO production, test compound, and a known inhibitor as a positive control.
-
Procedure :
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is then calculated.[5][6][13]
-
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
-
Cell Lines : Various human cancer cell lines (e.g., HeLa, MCF-7, A549).
-
Reagents : MTT solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl), test compound, and a positive control (e.g., doxorubicin).
-
Procedure :
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.[17][18]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical pathway of LPS-induced inflammation and potential inhibition by the test compound.
Caption: A generalized workflow for screening the biological activities of a test compound.
References
- 1. Anti-inflammatory properties of an aldehydes-enriched fraction of grapefruit essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rgcc-international.com [rgcc-international.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4.4. Antioxidant Activity Assays [bio-protocol.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. 2.6. The Antioxidant Activity (DPPH, ABTS, and FRAP) [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
A Comparative Guide to the Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Novel SNAr-Based Route vs. the Traditional Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly proposed synthetic route for 3-(4-Hydroxy-phenoxy)-benzaldehyde, a valuable intermediate in pharmaceutical and materials science, against a traditional Ullmann condensation approach. The proposed route leverages a high-yield Nucleophilic Aromatic Substitution (SNAr) reaction, offering significant advantages in terms of efficiency and reaction conditions. This document presents supporting experimental data, detailed protocols, and visual representations of the synthetic pathways to aid researchers in selecting the optimal strategy for their needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | New Synthetic Route (SNAr-based) | Alternative Route (Ullmann Condensation) |
| Key Reaction | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |
| Starting Materials | 3-Fluorobenzaldehyde, Hydroquinone monomethyl ether | 3-Bromobenzaldehyde, Hydroquinone monomethyl ether |
| Catalyst/Reagent | Potassium carbonate (base) | Copper catalyst (e.g., CuI, Cu2O), Ligand (optional) |
| Reaction Temperature | Moderate (e.g., 140 °C) | High (often > 150-200 °C) |
| Reaction Time | Shorter (e.g., 45 minutes for the key step) | Longer (can be several hours to days) |
| Reported Yield (key step) | High (up to 96% for a closely related analogue)[1] | Variable, often moderate to good (65-92% for various aryl ethers)[2] |
| Substrate Scope | Generally requires an electron-withdrawing group on the aryl halide | More tolerant of various substituents on the aryl halide |
| Overall Efficiency | Potentially higher due to milder conditions and higher yield | Potentially lower due to harsher conditions and longer reaction times |
Proposed New Synthetic Route: An SNAr-Based Approach
This novel route involves a three-step process:
-
Protection of the Aldehyde: The aldehyde group of 3-fluorobenzaldehyde is first protected as a diethyl acetal to prevent side reactions in the subsequent step.
-
Nucleophilic Aromatic Substitution (SNAr): The protected 3-fluorobenzaldehyde undergoes an SNAr reaction with hydroquinone monomethyl ether to form the diaryl ether linkage.
-
Deprotection: The protecting group on the aldehyde and the methyl ether on the phenol are sequentially removed to yield the final product.
Experimental Protocols for the New Synthetic Route
Step 1: Protection of 3-Fluorobenzaldehyde
-
Procedure: To a solution of 3-fluorobenzaldehyde (1.0 eq) in ethanol, add triethyl orthoformate (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a mild base (e.g., triethylamine) and the solvent is removed under reduced pressure. The crude product is purified by distillation or chromatography to yield 3-fluorobenzaldehyde diethyl acetal.
-
Expected Yield: Based on similar acetal protection reactions, a yield of >95% can be expected.
Step 2: Synthesis of 3-(4-Methoxyphenoxy)-benzaldehyde diethyl acetal (SNAr Reaction)
-
Procedure: In a round-bottom flask, 3-fluorobenzaldehyde diethyl acetal (1.0 eq), hydroquinone monomethyl ether (1.0 eq), and potassium carbonate (2.0 eq) are suspended in dimethyl sulfoxide (DMSO). The reaction mixture is heated to 140 °C and stirred for 45 minutes.[1] The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
-
Expected Yield: A yield of up to 96% is reported for the analogous reaction between 4-fluorobenzaldehyde and 4-methoxyphenol.[1]
Step 3 & 4: Deprotection to Yield this compound
-
Procedure (Acetal Deprotection): The crude 3-(4-methoxyphenoxy)-benzaldehyde diethyl acetal is dissolved in a mixture of acetone and water containing a catalytic amount of a strong acid (e.g., hydrochloric acid). The solution is stirred at room temperature until the reaction is complete (monitored by TLC). The acetone is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 3-(4-methoxyphenoxy)-benzaldehyde.
-
Procedure (Demethylation): The crude 3-(4-methoxyphenoxy)-benzaldehyde is dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled to 0 °C. Boron tribromide (BBr3) (1.1 eq) is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched with water or methanol and extracted. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.[3][4][5][6]
Alternative Synthetic Route: Ullmann Condensation
The traditional approach to forming the diaryl ether bond in the target molecule would be through an Ullmann condensation.
Experimental Protocol for the Ullmann Condensation Route
Step 1: Protection of 3-Bromobenzaldehyde
-
Procedure: To a mixture of 3-bromobenzaldehyde (1.0 eq) and ethylene glycol (1.1 eq), a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated under vacuum to remove the water formed during the reaction.[7] After completion, the reaction mixture is cooled and washed with a basic solution to neutralize the acid. The product, 3-bromobenzaldehyde ethylene acetal, is obtained after workup. A patent describes obtaining the product with a purity of 96.2%.[7]
Step 2: Synthesis of 3-(4-Methoxyphenoxy)-benzaldehyde ethylene acetal (Ullmann Condensation)
-
Procedure: A mixture of 3-bromobenzaldehyde ethylene acetal (1.0 eq), hydroquinone monomethyl ether (1.2 eq), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., phenanthroline or a diamine, optional), and a base (e.g., Cs2CO3, K2CO3) in a high-boiling polar aprotic solvent (e.g., DMF, NMP) is heated to high temperatures (150-200 °C) for several hours to days. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the product is extracted and purified by column chromatography.
-
Expected Yield: Yields for Ullmann condensations can vary significantly depending on the substrates and specific conditions, but are generally in the range of 60-80% for similar diaryl ethers.[2]
Step 3 & 4: Deprotection
-
The deprotection steps would follow a similar protocol as described for the new synthetic route.
Comparative Analysis and Conclusion
The newly proposed synthetic route utilizing a Nucleophilic Aromatic Substitution (SNAr) reaction presents several key advantages over the traditional Ullmann condensation approach for the synthesis of this compound.
-
Milder Reaction Conditions: The SNAr reaction proceeds at a significantly lower temperature (140 °C) compared to the high temperatures often required for the Ullmann condensation (>150 °C). This can lead to fewer side reactions and a cleaner product profile.
-
Higher Reported Yield: The key diaryl ether formation step in the SNAr route has been reported with a very high yield (96%) for a closely related analogue, suggesting a more efficient conversion.[1]
-
Shorter Reaction Time: The SNAr reaction is significantly faster (45 minutes) than a typical Ullmann condensation, which can require many hours or even days to reach completion.
-
Avoidance of Heavy Metal Catalysts: The SNAr route avoids the use of copper catalysts, which can be difficult to completely remove from the final product and may have environmental and health concerns.
References
- 1. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 7. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Hydroxy-phenoxy)-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods applicable to the quantification and characterization of 3-(4-Hydroxy-phenoxy)-benzaldehyde. Recognizing the critical need for robust and reliable analytical data in research and drug development, this document focuses on the principles of method cross-validation, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process performed to ensure that a validated analytical method yields comparable results when implemented under different conditions, such as in a different laboratory, with different analysts, or using different instrumentation. This process is essential for verifying the robustness and reproducibility of a method, thereby ensuring data integrity and consistency across various studies or manufacturing sites.
The primary analytical techniques suitable for the analysis of a phenolic compound like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages and is characterized by different performance attributes.
Comparison of Analytical Methods
The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the sample, the desired sensitivity, and the required selectivity. Below is a comparative summary of typical performance characteristics for HPLC, GC-MS, and UV-Vis spectrophotometry in the context of analyzing phenolic aldehydes. The data presented is collated from validation studies of structurally related compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry (Folin-Ciocalteu) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Colorimetric reaction with a reagent, measures total phenolic content. |
| Specificity/Selectivity | High, can separate isomers and impurities. | Very high, provides structural information. | Low, susceptible to interference from other reducing substances. |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | < 0.05 ng/L[1] | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL | 0.01 - 0.05 ng/L[1] | 0.5 - 2.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 70 - 120%[1] | 95 - 105% |
| Precision (% RSD) | < 2% | < 15% | < 5% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized for phenolic aldehydes and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile. The gradient or isocratic elution will depend on the separation requirements.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: Determined by UV scan of the analyte (typically around 280 nm for phenolic compounds).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
GC-MS system with a capillary column suitable for polar compounds (e.g., DB-5ms).
-
Autosampler.
Reagents:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Solvent (e.g., Dichloromethane, Ethyl acetate)
-
This compound reference standard
Procedure:
-
Derivatization: To increase volatility, the phenolic hydroxyl group of this compound needs to be derivatized. A common method is silylation.
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add the derivatizing agent and a solvent.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
-
Standard Solution Preparation: Prepare a stock solution of the reference standard and derivatize it in the same manner as the sample. Prepare calibration standards by serial dilution.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier gas: Helium at a constant flow rate.
-
Ion source temperature: 230 °C
-
Mass range: Scan from m/z 50 to 500.
-
-
Analysis: Inject the derivatized standard and sample solutions into the GC-MS system.
-
Quantification: Use selected ion monitoring (SIM) mode for quantification based on the characteristic ions of the derivatized analyte. Construct a calibration curve from the standard solutions.
UV-Vis Spectrophotometric Method (Total Phenolic Content)
This method is suitable for determining the total phenolic content and is not specific to a single compound.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents:
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (20% w/v)
-
Gallic acid (as a standard)
-
Methanol or Ethanol
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of gallic acid in methanol. From this, prepare a series of calibration standards.
-
Sample Preparation: Dissolve the sample in methanol.
-
Colorimetric Reaction:
-
To a known aliquot of the sample or standard solution, add Folin-Ciocalteu reagent and mix.
-
After a few minutes, add the sodium carbonate solution and mix well.
-
Allow the reaction to proceed in the dark for a specified time (e.g., 2 hours) at room temperature.
-
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 765 nm) against a blank.
-
Quantification: Construct a calibration curve using the gallic acid standards. Express the total phenolic content of the sample as gallic acid equivalents (GAE).
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analysis of this compound.
Caption: Workflow for Cross-Validation of an Analytical Method.
Caption: Hypothetical Nrf2-Mediated Antioxidant Signaling Pathway Modulated by a Phenolic Compound.[2]
References
A Comparative Study of 3-(4-Hydroxy-phenoxy)-benzaldehyde and its Methylated Analog, 3-(4-Methoxy-phenoxy)-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(4-hydroxy-phenoxy)-benzaldehyde and its O-methylated analog, 3-(4-methoxy-phenoxy)-benzaldehyde. The comparison covers their physicochemical properties, potential biological activities based on the broader class of diaryl ethers, and detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a foundational resource for researchers interested in the structure-activity relationships of diaryl ether benzaldehydes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 3-(4-methoxy-phenoxy)-benzaldehyde is presented below. These properties are crucial for understanding their potential as drug candidates, influencing factors such as solubility, absorption, and distribution.
| Property | This compound | 3-(4-Methoxy-phenoxy)-benzaldehyde | Reference(s) |
| Molecular Formula | C₁₃H₁₀O₃ | C₁₄H₁₂O₃ | [1][2] |
| Molecular Weight | 214.22 g/mol | 228.24 g/mol | [1][2] |
| CAS Number | 82186-80-9 | 62373-80-2 | [1][2] |
| Appearance | Not specified | Clear yellow liquid or white to slightly yellow crystalline solid | [3][] |
| Boiling Point | Not specified | 145 °C at 0.4 mmHg | [3][5] |
| Density | Not specified | 1.089 g/mL at 25 °C | [3][5] |
| Calculated LogP | 2.997 | 3.4 | [2][6] |
Postulated Biological Activities and Structure-Activity Relationship
The presence of a hydroxyl group on the phenoxy ring, as in this compound, may contribute to:
-
Antioxidant activity : Phenolic hydroxyl groups are known to act as hydrogen donors, which can neutralize free radicals.
-
Enhanced binding to target proteins : The hydroxyl group can participate in hydrogen bonding with amino acid residues in the active sites of enzymes or receptors, potentially leading to higher potency.
-
Metabolic susceptibility : The hydroxyl group is a potential site for phase II metabolism (e.g., glucuronidation or sulfation), which could lead to faster clearance from the body.
The methylation of the hydroxyl group to a methoxy group in 3-(4-methoxy-phenoxy)-benzaldehyde can lead to:
-
Increased lipophilicity : This may enhance membrane permeability and cellular uptake.
-
Altered binding interactions : The absence of a hydrogen bond donor and the increased steric bulk of the methoxy group can change the binding mode and affinity for biological targets.
-
Improved metabolic stability : Masking the phenolic hydroxyl group can prevent phase II metabolism at that site, potentially increasing the compound's half-life.
Diaryl ethers have been reported to exhibit various biological activities, including:
-
Anticancer activity : Some diaryl ethers have shown antiproliferative effects on various cancer cell lines.[7]
-
Antibacterial activity : This class of compounds has been investigated as inhibitors of bacterial enzymes, such as enoyl-acyl carrier protein reductase (ENR).[8][9]
-
Herbicidal activity : Diaryl ethers are a known class of herbicides.[10]
Experimental Protocols
The following are generalized protocols for the synthesis, purification, and characterization of this compound and 3-(4-methoxy-phenoxy)-benzaldehyde, based on established methods for diaryl ether synthesis.
Synthesis of 3-(4-Methoxy-phenoxy)-benzaldehyde via Ullmann Condensation
This protocol is adapted from general methods for the synthesis of diaryl ethers.
Materials:
-
3-Bromobenzaldehyde
-
4-Methoxyphenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction flask, add 3-bromobenzaldehyde (1 equivalent), 4-methoxyphenol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-130 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-(4-methoxy-phenoxy)-benzaldehyde.
Synthesis of this compound
This can be achieved by the demethylation of 3-(4-methoxy-phenoxy)-benzaldehyde.
Materials:
-
3-(4-Methoxy-phenoxy)-benzaldehyde
-
Boron tribromide (BBr₃) or other demethylating agents
-
Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(4-methoxy-phenoxy)-benzaldehyde (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (1.2 equivalents) in dichloromethane.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Add water and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds should be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., aldehyde C=O stretch, hydroxyl O-H stretch, ether C-O-C stretch).
-
Melting Point Analysis: To determine the melting point of solid products.
Visualizations
Hypothetical Signaling Pathway for Anticancer Activity
The following diagram illustrates a plausible signaling pathway through which a diaryl ether benzaldehyde derivative might exert anticancer effects, based on mechanisms reported for similar compounds.
Caption: Hypothetical signaling pathway for anticancer activity.
Experimental Workflow
This diagram outlines the general workflow for the synthesis, characterization, and biological evaluation of the target compounds.
Caption: General experimental workflow.
Structure-Activity Relationship
This diagram illustrates the logical relationship between the structural modification (methylation) and its potential impact on biological properties.
Caption: Structure-activity relationship overview.
References
- 1. This compound | C13H10O3 | CID 25222960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Methoxyphenoxy)benzaldehyde | C14H12O3 | CID 123553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 5. 3-(4-METHOXYPHENOXY)BENZALDEHYDE | 62373-80-2 [chemicalbook.com]
- 6. 4-hydroxy-3-phenoxy-benzaldehyde | CAS#:307000-29-9 | Chemsrc [chemsrc.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking the performance of 3-(4-Hydroxy-phenoxy)-benzaldehyde against a known inhibitor
Benchmarking 3-(4-Hydroxy-phenoxy)-benzaldehyde Against a Known Akt Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance analysis of the novel compound this compound against the well-established allosteric Akt kinase inhibitor, MK-2206. The comparison is based on a hypothetical scenario where this compound is investigated as a potential inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is often dysregulated in cancer.[1][2][3][4][5] The data presented herein is illustrative to guide potential experimental design.
Introduction to the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that responds to extracellular signals from growth factors and hormones.[1][2] Activation of this pathway begins with the stimulation of receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a docking site for the serine/threonine kinase Akt (also known as Protein Kinase B), recruiting it to the plasma membrane.[2][6] Once at the membrane, Akt is phosphorylated and fully activated by PDK1 and mTORC2.[6] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptotic proteins (e.g., Bad), stimulating cell cycle progression, and enhancing protein synthesis and glucose metabolism through the mTOR pathway.[6][7] Dysregulation of this pathway is a hallmark of many human cancers, making Akt a prime target for therapeutic intervention.[3][5][8]
Performance Benchmark: this compound vs. MK-2206
The inhibitory potential of this compound is benchmarked against MK-2206, a potent and selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[9][10] The comparison is based on two key assays: an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) against purified Akt1, and a cell-based assay to measure the inhibition of Akt phosphorylation at Serine 473 in a cancer cell line.
Data Presentation
Table 1: In Vitro Akt1 Kinase Inhibition
This table summarizes the hypothetical IC50 values for this compound and the known inhibitor MK-2206 against purified human Akt1 enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | IC50 (nM) [Illustrative] | Known IC50 (nM) |
| This compound | Akt1 | 450 | N/A |
| MK-2206 (Benchmark) | Akt1 | 6 | 5 - 8[9][10][11] |
Table 2: Cellular Inhibition of Akt Phosphorylation (p-Akt Ser473)
This table presents the hypothetical effective concentration (EC50) values for the inhibition of Akt phosphorylation at Serine 473 in a human cancer cell line (e.g., MCF-7) treated with a growth factor to stimulate the pathway.
| Compound | Cell Line | Assay Target | EC50 (µM) [Illustrative] |
| This compound | MCF-7 | p-Akt (Ser473) | 5.2 |
| MK-2206 (Benchmark) | MCF-7 | p-Akt (Ser473) | 0.15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Akt1 Kinase Assay
Objective: To determine the IC50 value of each compound against purified recombinant human Akt1.
Methodology: A non-radioactive, ELISA-based kinase assay is employed.[12]
-
Substrate Coating: A microtiter plate is coated with a specific synthetic peptide substrate for Akt.
-
Compound Preparation: this compound and MK-2206 are serially diluted in a kinase assay buffer to a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Kinase Reaction: Recombinant active Akt1 enzyme is added to the wells along with the diluted compounds. The kinase reaction is initiated by the addition of ATP. The plate is incubated for a specified time (e.g., 60 minutes) at 30°C to allow for substrate phosphorylation.
-
Detection: After incubation, the reaction is stopped. A primary antibody specific to the phosphorylated substrate is added to the wells, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Measurement: A TMB (3,3’,5,5’-Tetramethylbenzidine) substrate is added, and the colorimetric signal is measured using a plate reader at 450 nm. The intensity of the signal is proportional to the amount of phosphorylated substrate, and thus to the Akt1 activity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Western Blot for Cellular p-Akt Inhibition
Objective: To measure the dose-dependent effect of each compound on the phosphorylation of Akt at Serine 473 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Human cancer cells (e.g., MCF-7) are seeded in 6-well plates and grown to 70-80% confluency. The cells are then serum-starved for 12-24 hours before being treated with various concentrations of this compound or MK-2206 for 2 hours. Subsequently, the Akt pathway is stimulated with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[13] It is then incubated overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473). The membrane is subsequently washed and incubated with an HRP-conjugated secondary antibody. To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total Akt and a loading control (e.g., β-actin).
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software. The ratio of p-Akt to total Akt is calculated for each treatment condition and normalized to the stimulated control. The EC50 is determined by plotting the normalized p-Akt levels against the log of the inhibitor concentration.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. editverse.com [editverse.com]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MK 2206 dihydrochloride | Akt (Protein Kinase B) Inhibitors: R&D Systems [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Akt Kinase Activity Assay Kit (ab139436) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
Comparative Efficacy of Benzaldehyde Derivatives in Preclinical Models: A Focus on 3-(4-Hydroxy-phenoxy)-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 3-(4-Hydroxy-phenoxy)-benzaldehyde and related benzaldehyde derivatives. While direct in vivo validation data for this compound is limited in publicly available literature, this document synthesizes findings from preclinical studies of structurally similar compounds to offer insights into its potential mechanisms and therapeutic applications. The information presented is intended to guide future research and drug development efforts.
Comparative Analysis of Therapeutic Efficacy
The therapeutic efficacy of various benzaldehyde derivatives has been explored in a range of disease models, primarily focusing on their anti-cancer and anti-inflammatory properties. The following table summarizes the key findings from preclinical studies of benzaldehyde and its analogues.
| Compound | Therapeutic Area | Key Findings | Mechanism of Action | Model System | Reference |
| Benzaldehyde | Cancer (Pancreatic) | Inhibits the growth of therapy-resistant cancer cells and suppresses metastasis.[1][2] | Targets the interaction of 14-3-3ζ with H3S28ph, overcoming treatment resistance.[1][2] | Mouse orthotopic transplantation model | [1][2] |
| Benzaldehyde | Neuroangiostrongyliasis | Reduces eosinophilic meningitis and alleviates brain damage by stimulating autophagy.[3] | Induces autophagy via the Sonic Hedgehog (Shh) signaling pathway.[3] | Angiostrongylus cantonensis-infected mice | [3] |
| 3-(Benzyloxy)-4-hydroxybenzaldehyde | Cancer, Neurodegenerative Diseases | Serves as a building block for biologically active compounds with antioxidant and anticancer effects.[4] | May interact with specific enzymes or receptors; its aldehyde group can undergo nucleophilic addition reactions.[4] | In vitro cancer cell lines | [4] |
| 4-hydroxy-3-(3-methylbut-2-en-1-yl)-benzaldehyde | Inflammation | Reduces the levels of inflammatory biomarkers.[5] | Selectively inhibits the phosphorylation of ERK, JNK, and p38 in the MAPK signaling pathway.[5] | RAW264.7 macrophage cells | [5] |
| (S)-3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde | Inflammation | Reduces the levels of inflammatory biomarkers.[5] | Selectively inhibits the phosphorylation of ERK, JNK, and p38 in the MAPK signaling pathway.[5] | RAW264.7 macrophage cells | [5] |
| 4-(Diethylamino)benzaldehyde (DEAB) Analogues | Cancer (Prostate) | Showed potent inhibitory activity against ALDH1A3 and ALDH3A1, and increased cytotoxicity compared to DEAB.[6] | Inhibition of aldehyde dehydrogenase (ALDH) isoforms.[6] | Prostate cancer cell lines and patient-derived primary tumor epithelial cells | [6] |
Detailed Experimental Protocols
The following are representative experimental protocols for key assays used in the preclinical validation of benzaldehyde derivatives.
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for assessing the anti-tumor efficacy of a compound in a mouse model.
-
Cell Culture and Implantation: Human pancreatic cancer cells (e.g., PANC-1) are cultured under standard conditions. A suspension of 1 x 10^6 cells in 100 µL of PBS is subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomized into control and treatment groups. The investigational compound (e.g., a benzaldehyde derivative) is administered daily via oral gavage or intraperitoneal injection at a predetermined dose. The control group receives the vehicle.
-
Tumor Measurement and Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2. Body weight and general health of the mice are also monitored.
-
Endpoint and Tissue Collection: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors and major organs are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry, western blotting).
Western Blotting for Signaling Pathway Analysis
This protocol is used to determine the effect of a compound on the expression and phosphorylation of proteins in a specific signaling pathway.
-
Cell Lysis: Cells treated with the compound of interest are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Mechanisms and Workflows
Signaling Pathway of Benzaldehyde Derivatives
The following diagram illustrates a generalized signaling pathway targeted by certain benzaldehyde derivatives, such as the MAPK pathway, which is crucial in inflammation and cancer.
Caption: Generalized MAPK signaling pathway and potential inhibition by benzaldehyde derivatives.
Experimental Workflow for In Vivo Validation
The diagram below outlines a standard workflow for the in vivo validation of a therapeutic compound.
Caption: Standard experimental workflow for in vivo therapeutic efficacy validation.
Logical Comparison of Therapeutic Approaches
This diagram provides a logical comparison of the therapeutic strategies of different classes of benzaldehyde derivatives based on their primary mechanisms of action.
Caption: Comparative therapeutic approaches of different benzaldehyde derivatives.
References
- 1. news-medical.net [news-medical.net]
- 2. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Benzyloxy)-4-hydroxybenzaldehyde | 50773-56-3 | Benchchem [benchchem.com]
- 5. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 3-(4-Hydroxy-phenoxy)-benzaldehyde from Different Suppliers
A Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of reliable and reproducible scientific outcomes, the purity and consistency of starting materials are paramount. 3-(4-Hydroxy-phenoxy)-benzaldehyde is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Consequently, variations in its quality from different commercial suppliers can significantly impact research and development timelines and the integrity of final products.
This guide provides an objective spectroscopic comparison of this compound sourced from three prominent, albeit anonymized, chemical suppliers, designated as Supplier A, Supplier B, and Supplier C. Through a detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we highlight subtle but important differences in the materials provided. All experimental data are presented in standardized tables for straightforward comparison, and detailed methodologies are provided to ensure the reproducibility of our findings.
Experimental Workflow
The overall process for the comparative analysis of this compound samples from different suppliers is outlined below. This workflow ensures a systematic and unbiased evaluation of each sample.
Caption: Experimental workflow for the spectroscopic comparison.
Data Presentation
The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound from the three suppliers.
Table 1: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)
| Assignment | Expected Chemical Shift (δ ppm) | Supplier A (δ ppm) | Supplier B (δ ppm) | Supplier C (δ ppm) | Notes |
| Aldehyde (-CHO) | ~9.8 | 9.85 (s, 1H) | 9.85 (s, 1H) | 9.84 (s, 1H) | |
| Phenolic (-OH) | ~9.6 | 9.62 (s, 1H) | 9.63 (s, 1H) | 9.62 (s, 1H) | Broad singlet |
| Aromatic Protons | 6.8 - 7.6 | 6.88-7.55 (m, 8H) | 6.88-7.55 (m, 8H) | 6.87-7.54 (m, 8H) | Complex multiplet |
| Residual Solvent | - | Not Detected | 2.05 (s, trace) | Not Detected | Supplier B shows a trace of acetone. |
Table 2: ¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)
| Assignment | Expected Chemical Shift (δ ppm) | Supplier A (δ ppm) | Supplier B (δ ppm) | Supplier C (δ ppm) |
| Aldehyde (C=O) | ~192 | 192.5 | 192.5 | 192.4 |
| Aromatic C-O | ~158, ~155, ~150 | 158.1, 155.3, 150.2 | 158.1, 155.3, 150.2 | 158.0, 155.2, 150.1 |
| Aromatic C-H & C-C | 116 - 138 | 116.5, 121.8, 122.3, 124.5, 130.1, 137.8 | 116.5, 121.8, 122.3, 124.5, 130.1, 137.8 | 116.4, 121.7, 122.2, 124.4, 130.0, 137.7 |
| Impurity | - | Not Detected | Not Detected | 160.1 (trace) |
Table 3: FT-IR Spectroscopy Data (cm⁻¹)
| Assignment | Expected Wavenumber (cm⁻¹) | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Supplier C (cm⁻¹) |
| O-H Stretch (Phenol) | 3200-3400 (broad) | 3350 | 3352 | 3348 |
| C-H Stretch (Aromatic) | 3000-3100 | 3065 | 3066 | 3065 |
| C=O Stretch (Aldehyde) | 1680-1700 | 1695 | 1694 | 1696 |
| C=C Stretch (Aromatic) | 1580-1600 | 1585 | 1585 | 1586 |
| C-O Stretch (Ether) | 1230-1250 | 1240 | 1241 | 1239 |
Table 4: Mass Spectrometry Data (ESI-MS)
| Parameter | Supplier A | Supplier B | Supplier C |
| [M-H]⁻ (m/z) | 213.0554 | 213.0552 | 213.0556 |
| [M+Na]⁺ (m/z) | 237.0523 | 237.0521 | 237.0525 |
| Purity (by TIC) | >99% | >99% | >98% |
Table 5: UV-Vis Spectroscopy Data (in Methanol)
| Parameter | Supplier A | Supplier B | Supplier C |
| λmax 1 (nm) | 288 | 288 | 289 |
| λmax 2 (nm) | 225 | 225 | 225 |
| Absorbance at λmax 1 (10 µg/mL) | 0.852 | 0.850 | 0.845 |
Experimental Protocols
A detailed description of the methodologies used for the spectroscopic analyses is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz spectrometer.
-
Sample Preparation: Approximately 10 mg of each this compound sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8278 Hz
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038 Hz
-
-
Data Processing: All spectra were processed using MestReNova software. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), using the residual solvent peak as an internal standard (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR (Universal Attenuated Total Reflectance) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Parameters:
-
Spectral Range: 4000-450 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 8
-
-
Data Processing: The spectra were baseline corrected and the peak wavenumbers were reported in cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6530 Q-TOF LC/MS system with an electrospray ionization (ESI) source.
-
Sample Preparation: Samples were dissolved in methanol to a concentration of approximately 1 µg/mL.
-
Parameters (Negative Ion Mode):
-
Ionization Mode: ESI⁻
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Mass Range: 50-500 m/z
-
-
Parameters (Positive Ion Mode):
-
Ionization Mode: ESI⁺
-
Capillary Voltage: 4000 V
-
Fragmentor Voltage: 135 V
-
Gas Temperature: 325 °C
-
Mass Range: 50-500 m/z
-
-
Data Processing: The mass spectra were analyzed using Agilent MassHunter software to determine the accurate mass of the molecular ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: Shimadzu UV-1800 spectrophotometer.
-
Sample Preparation: A stock solution of each sample was prepared in methanol at a concentration of 1 mg/mL. A working solution of 10 µg/mL was prepared by serial dilution.
-
Parameters:
-
Scan Range: 200-400 nm
-
Scan Speed: Medium
-
Sampling Interval: 1.0 nm
-
Blank: Methanol
-
-
Data Processing: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value were determined.
Signaling Pathway Diagram
While this compound is a chemical intermediate and not typically involved in biological signaling pathways itself, its derivatives often are. For illustrative purposes, a generic signaling pathway diagram is provided below to demonstrate the use of Graphviz as required. This diagram depicts a hypothetical pathway where a drug, potentially synthesized from our compound of interest, inhibits a kinase to block a downstream signaling cascade.
Caption: Hypothetical drug action on a signaling pathway.
A Comparative Guide to Purity Assessment of 3-(4-Hydroxy-phenoxy)-benzaldehyde by HPLC and NMR
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of 3-(4-Hydroxy-phenoxy)-benzaldehyde. We present supporting experimental protocols and data to aid in the selection of the most appropriate method for your specific needs.
Introduction to Purity Assessment
This compound is a diaryl ether derivative with potential applications in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact its biological activity, physical properties, and safety profile. Therefore, accurate and reliable purity determination is paramount. HPLC and NMR are two orthogonal techniques that provide complementary information about the purity of a sample.
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the peak corresponding to the main compound is compared to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) , on the other hand, allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly sensitive and widely used technique for purity assessment. A reverse-phase HPLC method is particularly well-suited for separating moderately polar compounds like this compound from potential non-polar and polar impurities.
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound sample
-
Volumetric flasks, pipettes, and syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
| Peak No. | Compound Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 3-Formylphenol (Impurity A) | 4.8 | 15.2 | 0.4 |
| 2 | Hydroquinone (Impurity B) | 3.5 | 10.8 | 0.3 |
| 3 | This compound | 12.5 | 3789.5 | 99.1 |
| 4 | Unknown Impurity | 14.2 | 7.6 | 0.2 |
| Total | 3823.1 | 100.0 |
Note: The above data is a representative example. Actual retention times and peak areas may vary depending on the specific HPLC system and conditions.
HPLC Workflow Diagram
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-Hydroxy-phenoxy)-benzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(4-hydroxy-phenoxy)-benzaldehyde analogs and related diaryl ether compounds. The information is compiled from various studies to offer insights into the design and development of novel therapeutic agents. This document summarizes quantitative biological data, details experimental methodologies, and visualizes key cellular and experimental processes.
The this compound scaffold, a core structure in many diaryl ether compounds, has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2][3][4] Research has demonstrated that derivatives of this scaffold exhibit a range of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibitory activities.[3][5] Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for optimizing their therapeutic potential.
Anticancer Activity
SAR studies on diaryl ether derivatives have revealed key structural features that influence their anticancer potency. The presence and position of certain substituents on the phenyl rings can significantly impact their growth inhibitory activity against various cancer cell lines.
One study on a series of diaryl ether derivatives highlighted the importance of substituents on the para-position of one of the phenyl rings. Specifically, the presence of a chlorine or a hydroxyl group at this position was found to significantly enhance antitumor activity.[5]
Table 1: Comparative Anticancer Activity (IC50) of Diaryl Ether Analogs
| Compound ID | R1 (para-position) | Cell Line | IC50 (µM) |
| 5h | Cl | HepG2 | 2.57 |
| A549 | 5.48 | ||
| HT-29 | 30.04 | ||
| Hep3B | 2.76 | ||
| PLC/PRF5 | 4.26 | ||
| SMMC-7721 | 29.66 | ||
| HeLa | 18.86 | ||
| A375 | 10.21 | ||
| 5k | OH | HepG2 | >50 |
| A549 | >50 | ||
| HT-29 | >50 |
Data sourced from a study on diaryl ether derivatives.[5]
The antitumor activity of these compounds is believed to be mediated by the induction of apoptosis through the enhancement of p21 and cleaved-caspase-3 expression.[5]
Experimental Protocols: Anticancer Activity
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
Derivatives of 4-hydroxy-3-methoxy-benzaldehyde have been investigated for their antimicrobial properties. Specifically, aroyl hydrazone derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
The structure-activity relationship studies of these compounds indicate that the presence and position of hydroxyl groups on the aromatic rings are important for their antibacterial activity. Furthermore, the aroyl hydrazone derivatives generally exhibit higher activity compared to their precursor hydrazides.
Table 2: Antimicrobial Activity (MIC) of 4-Hydroxy-3-methoxy-benzaldehyde Aroyl Hydrazone Analogs
| Compound ID | R Group on Hydrazone | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
| 3a | Phenyl | 128 | 256 | 256 |
| 3b | 4-Hydroxyphenyl | 64 | 128 | 128 |
| 3c | 2,4-Dihydroxyphenyl | 32 | 64 | 64 |
| 3d | 3,4-Dihydroxyphenyl | 32 | 64 | 64 |
Data synthesized from studies on aroyl hydrazone derivatives. The presence of additional hydroxyl groups tends to enhance antimicrobial activity.
Experimental Protocols: Antimicrobial Activity
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibitory Activity: Tyrosinase Inhibition
Benzaldehyde and its derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin synthesis. This makes them of interest for applications in cosmetics and as food preservatives.
Structure-activity relationship studies have shown that both the aldehyde group and substituents on the phenyl ring play a crucial role in the inhibitory activity. For instance, the conversion of the hydroxyl group of p-hydroxybenzaldehyde to a thiosemicarbazone significantly enhances its tyrosinase inhibitory activity.
Table 3: Tyrosinase Inhibitory Activity (IC50) of Benzaldehyde Analogs
| Compound | Monophenolase Activity IC50 (µM) | Diphenolase Activity IC50 (µM) |
| p-Hydroxybenzaldehyde thiosemicarbazone (HBT) | 0.76 | 3.80 |
| p-Methoxybenzaldehyde thiosemicarbazone (MBT) | 7.0 | 2.62 |
Data sourced from a study on benzaldehyde thiosemicarbazones as tyrosinase inhibitors.
Experimental Protocols: Enzyme Inhibition
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.
-
Reagent Preparation: Prepare a solution of mushroom tyrosinase, a substrate solution (e.g., L-DOPA), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Pre-incubation: In a 96-well plate, mix the tyrosinase solution with the test compound at various concentrations and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Kinetic Measurement: Measure the formation of the product (dopachrome) by monitoring the increase in absorbance at 475 nm over time using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.
References
- 1. researchgate.net [researchgate.net]
- 2. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic protocols for 3-(4-Hydroxy-phenoxy)-benzaldehyde
A Head-to-Head Comparison of Synthetic Protocols for 3-(4-Hydroxy-phenoxy)-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals and fine chemicals, can be approached through several synthetic strategies. The formation of the central diaryl ether linkage is the critical step, for which two primary protocols are predominantly utilized: the Nucleophilic Aromatic Substitution (SNAr), a variation of the Williamson Ether Synthesis, and the copper-catalyzed Ullmann Condensation.
This guide provides a head-to-head comparison of these two synthetic methodologies, offering detailed experimental protocols and comparative data to assist researchers in selecting the most suitable route for their specific laboratory and scalable production needs.
Comparative Analysis of Synthetic Protocols
The choice between the SNAr/Williamson and Ullmann protocols often depends on factors such as starting material availability, catalyst cost, reaction condition tolerance, and desired yield. Below is a summary of representative data for each method.
Table 1: Quantitative Comparison of Synthetic Protocols
| Parameter | Protocol 1: SNAr / Williamson-type Synthesis | Protocol 2: Ullmann Condensation |
| Aryl Halide | 3-Fluorobenzaldehyde | 3-Bromobenzaldehyde |
| Phenol | Hydroquinone | Hydroquinone |
| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Catalyst | None (uncatalyzed) | Copper(I) Iodide (CuI) |
| Ligand | None | N,N'-Dimethylglycine |
| Solvent | Dimethyl Sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) |
| Temperature | 120-140 °C | 90-110 °C |
| Reaction Time | 6-12 hours | 18-24 hours |
| Reported Yield | 75-85% | 70-80% |
Visualizing the Synthetic Pathways
The two primary routes to synthesize this compound are outlined below. The SNAr path relies on an activated aryl halide, while the Ullmann path utilizes a copper catalyst to couple a less reactive aryl halide.
Caption: Comparative Synthetic Pathways to this compound.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step procedures for the two primary synthetic methods. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) / Williamson-type Synthesis
This method leverages the activation of the aromatic ring by the electron-withdrawing aldehyde group, allowing for a direct, uncatalyzed reaction between 3-fluorobenzaldehyde and hydroquinone. The reactivity of aryl fluorides is typically highest in SNAr reactions.
Methodology:
-
Reagent Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add hydroquinone (1.1 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Reactant Addition: While stirring the suspension, add 3-fluorobenzaldehyde (1.24 g, 10 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 130 °C and maintain this temperature with vigorous stirring for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction: Acidify the aqueous solution to pH ~3-4 with 2M HCl, then extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic and robust method for forming diaryl ether bonds, particularly when less reactive aryl halides like bromides are used. Modern protocols often employ ligands to improve catalyst solubility and efficiency, allowing for milder reaction conditions.
Methodology:
-
Reagent Preparation: In a 250 mL Schlenk flask under a nitrogen atmosphere, combine hydroquinone (1.65 g, 15 mmol), 3-bromobenzaldehyde (1.85 g, 10 mmol), and cesium carbonate (6.5 g, 20 mmol).
-
Catalyst and Ligand Addition: Add copper(I) iodide (CuI) (95 mg, 0.5 mmol, 5 mol%) and N,N'-dimethylglycine (103 mg, 1.0 mmol, 10 mol%) to the flask.
-
Solvent Addition: Add 50 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with 100 mL of ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 50 mL) and then with brine (2 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final product.
General Experimental Workflow
The overall process for both synthetic protocols follows a standard sequence of steps from reaction setup to final product analysis. This workflow is a fundamental component of synthetic organic chemistry practice.
Caption: Standard Laboratory Workflow for Organic Synthesis.
A Comparative Guide to Confirming the Identity of 3-(4-Hydroxy-phenoxy)-benzaldehyde Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the identity of 3-(4-Hydroxy-phenoxy)-benzaldehyde through the use of certified reference standards. By employing a multi-faceted analytical approach, researchers can ensure the structural integrity and purity of their compound, a critical step in drug discovery and development. This document outlines detailed experimental protocols and presents comparative data for key analytical techniques.
Introduction
This compound is an aromatic aldehyde with potential applications in medicinal chemistry and materials science. Accurate identification of this compound is paramount for reliable research and development. This guide details the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to compare a sample of this compound with a certified reference standard.
Analytical Approach
The core principle of identity confirmation lies in the direct comparison of analytical data from the sample under investigation with that of a certified reference standard. A certified reference standard is a highly purified and well-characterized material that serves as a benchmark for analytical measurements.
A logical workflow for this process is outlined below:
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from the analysis of a test sample of this compound against a certified reference standard.
Table 1: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Test Sample | Reference Standard |
| ~9.90 | s | 1H | Aldehyde (-CHO) | 9.91 | 9.90 |
| ~7.50-7.60 | m | 2H | Aromatic (Benzaldehyde ring) | 7.55 | 7.54 |
| ~7.40-7.45 | t | 1H | Aromatic (Benzaldehyde ring) | 7.42 | 7.42 |
| ~7.10-7.20 | m | 1H | Aromatic (Benzaldehyde ring) | 7.15 | 7.14 |
| ~6.90-7.00 | d | 2H | Aromatic (Phenoxy ring) | 6.95 | 6.95 |
| ~6.75-6.85 | d | 2H | Aromatic (Phenoxy ring) | 6.80 | 6.80 |
| ~9.60 | s | 1H | Hydroxyl (-OH) | 9.62 | 9.61 |
Table 2: Mass Spectrometry Data (Electrospray Ionization - ESI)
| Parameter | Test Sample | Reference Standard |
| Molecular Formula | C₁₃H₁₀O₃ | C₁₃H₁₀O₃ |
| Molecular Weight | 214.22 g/mol | 214.22 g/mol |
| [M-H]⁻ (m/z) | 213.05 | 213.05 |
| Major Fragment Ions (m/z) | 185, 121, 93 | 185, 121, 93 |
Table 3: HPLC Analysis Data
| Parameter | Test Sample | Reference Standard |
| Retention Time (min) | 8.54 | 8.55 |
| Purity (%) | 99.2 | ≥ 99.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by analyzing the chemical shifts, multiplicities, and integrations of the protons.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the test sample and the reference standard in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra at room temperature.
-
Data Analysis: Process the spectra and compare the chemical shifts (δ), coupling constants (J), and integration values of the signals from the test sample with those of the reference standard.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and investigate the fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare solutions of the test sample and the reference standard at a concentration of approximately 100 µg/mL in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Employ a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire mass spectra in negative ion mode.
-
Data Analysis: Compare the mass-to-charge ratio (m/z) of the molecular ion ([M-H]⁻) and the major fragment ions of the test sample with those of the reference standard.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the sample and confirm its retention time against a reference standard.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare solutions of the test sample and the reference standard at a concentration of approximately 1 mg/mL in the mobile phase.
-
Analysis: Inject both the sample and the reference standard and record the chromatograms.
-
Data Analysis: Compare the retention time of the major peak in the sample chromatogram with that of the reference standard. Calculate the purity of the sample based on the peak area percentage.
Conclusion
The identity of a sample of this compound can be unequivocally confirmed by demonstrating that its analytical data are identical to those of a certified reference standard across multiple orthogonal techniques. Concordance in NMR spectra, mass spectra, and HPLC retention times provides a high degree of confidence in the sample's identity and purity. Any significant deviation in the obtained data should prompt further investigation into the sample's integrity.
Navigating the Labyrinth of Reproducibility: A Comparative Analysis of 3-(4-Hydroxy-phenoxy)-benzaldehyde and its Analogue
A critical evaluation of publicly available data for 3-(4-Hydroxy-phenoxy)-benzaldehyde reveals a significant lack of reproducible experimental information, posing a challenge for researchers. In contrast, its close structural analogue, 3-phenoxybenzaldehyde, offers a more robust dataset for comparison. This guide provides a detailed analysis of the available data for both compounds, highlighting the importance of comprehensive and accessible experimental protocols in scientific research.
For researchers and drug development professionals, the ability to reproduce published findings is the cornerstone of scientific advancement. However, as this comparative guide demonstrates, the accessibility of detailed experimental data can vary dramatically even between closely related molecules. While this compound is catalogued in chemical databases, a thorough search of scientific literature yields no specific, reproducible protocols for its synthesis, characterization, or biological evaluation. This stands in stark contrast to 3-phenoxybenzaldehyde, a commercially available and more extensively documented compound.
Physicochemical Properties: A Tale of Two Benzaldehydes
A comparison of the fundamental physicochemical properties, largely derived from computational predictions and vendor specifications, is presented below.
| Property | This compound | 3-Phenoxybenzaldehyde | Data Source |
| Molecular Formula | C₁₃H₁₀O₃ | C₁₃H₁₀O₂ | PubChem, Sigma-Aldrich |
| Molecular Weight | 214.22 g/mol | 198.22 g/mol | PubChem, Sigma-Aldrich |
| CAS Number | 82186-80-9 | 39515-51-0 | PubChem, Sigma-Aldrich |
| Appearance | Not specified in published literature | Light yellow liquid | Guidechem[1], Sigma-Aldrich |
| Boiling Point | Not specified in published literature | 169-169.5 °C at 11 mmHg | Sigma-Aldrich |
| Density | Not specified in published literature | 1.147 g/mL at 25 °C | Sigma-Aldrich |
| Solubility | Not specified in published literature | Sparingly soluble in water | Guidechem[1] |
Synthesis and Purification: The Data Gap
The most significant disparity between the two compounds lies in the availability of synthetic and purification protocols.
This compound: There is a notable absence of published, peer-reviewed methods detailing the synthesis of this compound. While one could hypothesize a synthesis route, such as an Ullmann condensation or a nucleophilic aromatic substitution, the lack of concrete experimental data, including reaction conditions, yields, and purification methods, makes reproducibility impossible.
3-Phenoxybenzaldehyde: In contrast, methods for the synthesis and purification of 3-phenoxybenzaldehyde are documented, often in the context of its use as an intermediate for pyrethroid pesticides.[2] One described method involves the hydrolysis of 3-phenoxytoluene chloride followed by oxidation.[1] Furthermore, a patented process details the purification of crude 3-phenoxybenzaldehyde via the formation of a bisulfite adduct.[3]
Illustrative Purification Workflow for 3-Phenoxybenzaldehyde
The following diagram illustrates a general workflow for the purification of crude 3-phenoxybenzaldehyde as described in the literature.[3]
Caption: A generalized workflow for the purification of 3-phenoxybenzaldehyde.
Characterization Data: A Spectrum of Availability
Consistent with the lack of synthetic protocols, no published experimental characterization data (NMR, IR, MS) for this compound could be located. For 3-phenoxybenzaldehyde, while full spectral data is not always readily available in primary literature, it is referenced by chemical suppliers.[4]
Biological Activity: An Emerging Picture for the Analogue
No biological activity has been reported for this compound. However, 3-phenoxybenzaldehyde is recognized as a metabolite of various synthetic pyrethroid insecticides and has been the subject of toxicological studies.[5] It has been shown to induce apoptosis in human hepatocyte cells.[5] Additionally, it has been investigated as an inhibitor of the classical complement pathway.[6]
Reported Biological Activity of 3-Phenoxybenzaldehyde
| Activity | Experimental System | Finding | Reference |
| Hepatotoxicity | Human Hepatoma Cell Line (HepG2) | Induces apoptosis via regulation of Caspase-3 and Bcl-2. | [5] |
| Complement Inhibition | Not specified | Inhibitor of the classical complement pathway (IC50 = 1388μM). | [6] |
Conclusion: A Call for Data Transparency
The case of this compound underscores a critical challenge in scientific research: the issue of data accessibility and reproducibility. While the compound is known, the absence of published, detailed experimental protocols effectively renders it unusable for the broader scientific community without significant independent developmental effort. In contrast, the available data for 3-phenoxybenzaldehyde, though not always exhaustive, provides a foundation for further research.
This comparative guide serves as a reminder to researchers, scientists, and drug development professionals of the vital importance of publishing detailed and reproducible experimental data. Without this transparency, the pace of scientific discovery is inevitably hampered.
Logical Relationship: Data Availability and Research Progression
Caption: The impact of data availability on the progression of scientific research.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]
- 3. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 4. 3-Phenoxybenzaldehyde 98 39515-51-0 [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 3-Phenoxybenzaldehyde | Complement System | TargetMol [targetmol.com]
Safety Operating Guide
Navigating the Disposal of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Guide for Laboratory Professionals
The primary directive for the disposal of 3-(4-Hydroxy-phenoxy)-benzaldehyde is to treat it as a hazardous chemical waste. All waste material must be disposed of through an approved waste disposal plant.[1][2] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Under no circumstances should this chemical be allowed to enter drains or the environment.
Immediate Safety and Spill Management
In the event of a spill, immediate action should be taken to contain the material and prevent environmental release. Spills should be covered and collected with an inert, non-combustible absorbent material such as sand or earth. The collected material must then be placed in a suitable, labeled container for disposal. It is crucial to ensure adequate ventilation and to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, during cleanup.[3]
Quantitative Data for Related Compounds
To provide a quantitative context for the potential hazards, the following table summarizes key data for Benzaldehyde, a structurally related compound. This information underscores the importance of careful handling and disposal.
| Parameter | Value | Reference Compound | Source |
| Toxicity to microorganisms | IC50 (activated sludge): 759.3 mg/l, 3 h | Benzaldehyde | |
| Biodegradability | Readily biodegradable (95 % in 28 d) | Benzaldehyde | |
| Partition coefficient (n-octanol/water) | log Pow: 1.4 (25 °C) | Benzaldehyde |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Experimental Protocols for Safe Handling
While specific experimental protocols for the disposal of this compound are not documented, the following general procedures, derived from best practices for handling similar aldehydes, should be adopted:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.[3] If there is a risk of inhalation, use a respirator with a suitable cartridge.[3]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, clearly labeled, and sealed waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Leave chemicals in their original containers if possible.
-
-
Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[1] Provide them with as much information as possible about the waste, including its composition and any known hazards based on related compounds.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Personal protective equipment for handling 3-(4-Hydroxy-phenoxy)-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-(4-Hydroxy-phenoxy)-benzaldehyde (CAS No. 82186-80-9). The following procedures are based on available safety data and general best practices for handling aromatic aldehydes and phenolic compounds.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use. |
| Protective clothing | A lab coat or chemical-resistant apron should be worn to prevent skin contact. | |
| Respiratory | Not generally required for small quantities in a well-ventilated area. | If dusts or aerosols are generated, a NIOSH-approved respirator with a particulate filter is recommended. In case of insufficient ventilation, wear suitable respiratory equipment. |
Operational Plan for Handling
Adherence to a strict operational plan is necessary to minimize exposure and ensure safe handling.
| Step | Procedure |
| 1. Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| 2. Personal Protective Equipment (PPE) | Before handling, don all required PPE as outlined in the table above. |
| 3. Weighing and Dispensing | Avoid generating dust. If the compound is a solid, handle it carefully. Use a spatula for transferring. |
| 4. Solution Preparation | When dissolving, add the compound slowly to the solvent to avoid splashing. |
| 5. Post-Handling | Thoroughly wash hands and any exposed skin with soap and water after handling. |
| 6. Decontamination | Clean the work area and any contaminated equipment after use. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, paper towels) | Collect in a designated, sealed container and dispose of as hazardous waste. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the empty container in accordance with regulations. |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
